SerBut
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-butanoyloxypropanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-3-6(9)12-4-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1 |
InChI 键 |
HTDGDRZVMBNEMO-YFKPBYRVSA-N |
手性 SMILES |
CCCC(=O)OC[C@@H](C(=O)O)N |
规范 SMILES |
CCCC(=O)OCC(C(=O)O)N |
产品来源 |
United States |
Foundational & Exploratory
SerBut: A Technical Guide to a Novel Serine-Conjugated Butyrate Prodrug for Autoimmune and Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
SerBut, or O-butyryl-l-serine, is an innovative, orally bioavailable prodrug of butyrate, a short-chain fatty acid (SCFA) with well-documented immunomodulatory properties.[1][2][3] Butyrate, a natural product of gut microbial fermentation of dietary fiber, is a known histone deacetylase (HDAC) inhibitor that can modulate gene expression, suppress inflammation, and promote the differentiation of regulatory T cells (Tregs).[1][4] However, its therapeutic potential has been hampered by poor oral bioavailability due to rapid metabolism in the gut, a foul odor and taste, and the need for high doses.[1][2][3][5] this compound was developed to overcome these limitations by conjugating butyrate to L-serine, an amino acid that utilizes transporters to enhance systemic uptake and mask the undesirable sensory characteristics of butyrate.[1][2][3][5] This guide provides an in-depth technical overview of this compound, its mechanism of action, and key experimental data.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted immunomodulatory mechanism, primarily driven by the systemic delivery of butyrate. The core mechanisms include histone deacetylase (HDAC) inhibition and the subsequent modulation of key immune cell populations and signaling pathways.
Histone Deacetylase (HDAC) Inhibition
Upon systemic absorption and hydrolysis back into butyrate, this compound functions as an HDAC inhibitor.[1] This inhibition leads to an increase in histone acetylation, altering chromatin structure and regulating the expression of genes involved in inflammation and immune regulation.[1] One of the key consequences of HDAC inhibition by butyrate is the upregulation of Foxp3, a transcription factor essential for the development and function of regulatory T cells (Tregs).[1]
Immunomodulation
This compound has been shown to modulate both the lymphoid and myeloid compartments of the immune system, leading to a reduction in inflammatory responses in preclinical models of autoimmune diseases.
-
T-Cell Modulation: this compound promotes the induction of Tregs (CD4+Foxp3+ and CD8+Foxp3+) in the spleen and disease-associated lymph nodes.[1][6] It also upregulates the expression of inhibitory checkpoint markers, such as PD-1 and CTLA-4, on CD4+ and CD8+ T cells.[1][7] This increase in inhibitory signals and regulatory T-cell populations helps to suppress excessive immune responses.[1] In the context of experimental autoimmune encephalomyelitis (EAE), this compound treatment reduced the number of pathogenic myelin oligodendrocyte glycoprotein (MOG)-specific Th17 cells.[1]
-
Myeloid Cell Modulation: this compound suppresses the activation of myeloid cells, including dendritic cells (DCs) and macrophages.[1] It achieves this by reducing the expression of co-stimulatory molecules like CD40, CD80, and CD86, as well as MHC class II, which are crucial for antigen presentation and T-cell activation.[1][8] Furthermore, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines, such as tumor necrosis factor (TNF), from activated bone marrow-derived dendritic cells (BMDCs).[1]
Signaling Pathways
The immunomodulatory effects of this compound are mediated through key signaling pathways, primarily the inhibition of the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment | Concentration | Outcome | Reference |
| HDAC Inhibition | Raw 264.7 Macrophages | This compound | 0.2 mM | Similar histone acetylation to 0.2 mM NaBut | [1] |
| BMDC Activation | BMDCs | This compound | 0.2 mM | Suppression of MHC class II and CD80 | [1] |
| This compound | > 0.2 mM | Dose-dependent suppression of CD86 | [1] | ||
| Cytokine Secretion | BMDCs | This compound | 0.2 mM | Suppression of TNF secretion | [1] |
Table 2: In Vivo Efficacy of this compound in Autoimmune Models
| Model | Treatment | Dose | Outcome | Reference |
| Collagen-Antibody-Induced Arthritis (CAIA) | This compound (oral gavage, twice daily) | 25 mg | Significant reduction in arthritis scores | [6] |
| Increased Treg (Foxp3+CD25+) frequency in hock-draining lymph nodes and spleen | [1][6] | |||
| Experimental Autoimmune Encephalomyelitis (EAE) | This compound (in drinking water and daily oral gavage) | 100 mM in water, 24 mg daily gavage | Significant reduction in EAE clinical scores | [1] |
| Increased PD-1 and CTLA-4 expression on CD4+ T cells | [1] | |||
| Expanded Treg population | [1] | |||
| Reduced MOG-specific Th17 cells | [1] | |||
| Reduced expression of CD40, CD86, and MHC class II on myeloid cells | [1] |
Experimental Protocols
Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model
-
Induction of Arthritis: Arthritis is induced in mice by passive immunization with an anti-collagen antibody cocktail administered intravenously on day 0.[1][6] Three days later, an intraperitoneal injection of lipopolysaccharide (LPS) is given to synchronize and enhance the inflammatory response.[1][6]
-
Treatment: Starting on day 4, mice are treated with this compound (e.g., 25 mg) or a vehicle control (e.g., PBS) via oral gavage twice daily.[6]
-
Assessment: The severity of arthritis is monitored and scored daily.[1][6]
-
Analysis: At the end of the experiment, tissues such as the spleen and hock-draining lymph nodes are harvested for further analysis, including flow cytometry to assess immune cell populations (e.g., Tregs).[1][6]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Prophylactic Treatment: Mice are given drinking water containing 100 mM this compound, L-Serine, or sodium butyrate (NaBut) for 14 days prior to disease induction.[1]
-
Induction of EAE: EAE is induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[1]
-
Therapeutic Treatment: Starting on day 2 after EAE induction, mice receive a once-daily oral gavage of this compound (e.g., 24 mg), NaBut, L-Ser, or PBS.[1]
-
Assessment: The clinical signs of EAE are scored daily.[1]
In Vitro Histone Acetylation Assay
-
Cell Culture: Raw 264.7 macrophage cells are cultured in appropriate media.[1]
-
Treatment: Cells are stimulated with various concentrations of this compound, NaBut, or a positive control like trichostatin A (TSA), along with LPS (100 ng/ml) for 18 hours.[1]
-
Lysis and Western Blotting: Whole-cell lysates are prepared and subjected to western blotting to probe for histone acetylation.[1]
In Vitro BMDC Activation Assay
-
BMDC Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from mouse bone marrow.
-
Treatment: BMDCs are incubated with a series of concentrations of this compound or NaBut for 24 hours, followed by stimulation with LPS for 18 hours.[1]
-
Analysis: The expression of cell surface markers such as MHC class II, CD80, and CD86 is analyzed by flow cytometry. The concentration of cytokines like TNF in the cell culture supernatant is measured by ELISA.[1]
Conclusion
This compound represents a promising next-generation therapeutic for autoimmune and inflammatory diseases. By overcoming the significant limitations of oral butyrate administration, this compound enables the systemic delivery of this potent immunomodulatory agent.[1][2][3][5] Its mechanism of action, centered on HDAC inhibition and the subsequent modulation of T-cell and myeloid cell responses, offers a targeted approach to dampening pathological inflammation without compromising the global immune response.[1][5] The preclinical data in models of rheumatoid arthritis and multiple sclerosis provide a strong rationale for its further development and clinical translation.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity [frontiersin.org]
- 4. The small chain fatty acid butyrate antagonizes the TCR-stimulation-induced metabolic shift in murine epidermal gamma delta T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
SerBut: A Technical Guide to a Novel Butyrate Prodrug for Enhanced Oral Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyrate, a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fiber, is a promising therapeutic agent with potent anti-inflammatory and immunomodulatory properties. Its clinical translation, however, has been severely hampered by its foul odor and taste, rapid metabolism within the gut, and consequently, poor oral bioavailability. This technical guide details the development, mechanism, and preclinical evaluation of O-butyryl-L-serine (SerBut), an odorless and tasteless serine-conjugated butyrate prodrug. By leveraging amino acid transporters in the gut, this compound enhances systemic uptake, leading to significantly higher bioavailability of butyrate compared to conventional sodium butyrate administration. This guide provides an in-depth overview of its synthesis, mechanism of action, preclinical efficacy in autoimmune disease models, and detailed experimental protocols for its evaluation.
Introduction: The Butyrate Dilemma
Butyrate is a key signaling molecule that regulates host immunity and inflammation primarily through two mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).[1][2][3] As an HDAC inhibitor, butyrate promotes the expression of anti-inflammatory genes.[2][4] Its interaction with GPCRs like GPR43 and GPR109A further modulates immune responses.[1][3][5] Despite these therapeutic benefits, the development of butyrate as an oral drug has been challenging. Its rapid absorption and metabolism by colonocytes leave very little to enter systemic circulation, and its unpleasant organoleptic properties lead to poor patient compliance.[6][7]
To overcome these limitations, a prodrug strategy was developed. By esterifying butyrate to L-serine, the resulting compound, this compound, masks the odor and taste and utilizes amino acid transporters for efficient absorption from the gut into the bloodstream.[6][8][9]
This compound: Synthesis and Prodrug Strategy
This compound (O-butyryl-L-serine) is synthesized by conjugating L-serine to butyryl chloride. This approach effectively masks the undesirable properties of butyrate and creates a molecule designed for enhanced systemic delivery.[6][8]
Logical Prodrug Workflow
The core concept behind this compound is to co-opt gut amino acid transporters to bypass first-pass metabolism in the colon. Once absorbed and in systemic circulation, endogenous esterases cleave the ester bond, releasing active butyrate and the natural amino acid L-serine.
Caption: Logical workflow of this compound as an oral prodrug.
Mechanism of Action of Released Butyrate
Upon its release from this compound, butyrate exerts its therapeutic effects through well-defined signaling pathways.
Histone Deacetylase (HDAC) Inhibition
Butyrate is a potent inhibitor of class I and II HDACs.[2] By inhibiting HDACs, butyrate increases histone acetylation, leading to a more open chromatin structure. This facilitates the transcription of genes involved in anti-inflammatory responses and the suppression of pro-inflammatory mediators like nitric oxide, IL-6, and IL-12 in macrophages.[2][4]
Caption: Butyrate's mechanism via HDAC inhibition.
G-Protein Coupled Receptor (GPCR) Activation
Butyrate also acts as a ligand for several GPCRs, including GPR41, GPR43, and GPR109A, which are expressed on various immune and epithelial cells.[1][10] Activation of these receptors triggers downstream signaling cascades that contribute to immune homeostasis, such as inducing IL-10 production, promoting regulatory T cell (Treg) differentiation, and suppressing pro-inflammatory cytokines like TNF-α and IL-6.[3]
Caption: Butyrate's mechanism via GPCR activation.
Preclinical Data and Efficacy
The therapeutic potential of this compound has been evaluated in vitro and in vivo, demonstrating superior bioavailability and efficacy in models of autoimmune disease.
Enhanced Oral Bioavailability
Pharmacokinetic studies in mice highlight the primary advantage of the this compound prodrug strategy. Following oral gavage, this compound administration led to significantly higher and more sustained plasma butyrate levels compared to an equivalent dose of sodium butyrate (NaBut).[6] Crucially, this compound increased butyrate accumulation in key tissues, including the brain, spinal cord, and lymphatic tissues.[6][9][11]
| Tissue / Fluid | Butyrate Concentration (µg/g) 3h Post-Gavage[8][9] | Fold Increase (this compound vs. NaBut) |
| NaBut Group | This compound Group | |
| Plasma | ~5 | ~50 |
| Liver | ~2 | ~15 |
| Spleen | Undetectable | ~5 |
| Brain | Undetectable | ~0.5 |
| Spinal Cord | Undetectable | ~0.8 |
Table 1: Biodistribution of butyrate in C57BL/6 mice 3 hours after oral gavage with Sodium Butyrate (NaBut) or this compound. Data are approximate values derived from published graphs.[8][9]
In Vitro Activity and Reduced Cytotoxicity
In vitro assays confirm that this compound retains the biological activity of butyrate. In bone marrow-derived dendritic cells (BMDCs), both NaBut and this compound suppressed LPS-induced maturation. However, this compound was significantly less cytotoxic at higher concentrations, allowing for a wider therapeutic window.[6][12]
| Compound | Concentration (mM) | % Live BMDCs[6] |
| Control | 0 | 100% |
| NaBut | 0.5 | ~95% |
| NaBut | 1.8 | ~60% |
| This compound | 0.5 | ~100% |
| This compound | 1.8 | ~100% |
Table 2: Viability of bone marrow-derived dendritic cells (BMDCs) after 24h incubation with NaBut or this compound. Data are approximate values derived from published graphs.[6]
In Vivo Efficacy in Autoimmune Models
This compound has demonstrated significant therapeutic efficacy in mouse models of rheumatoid arthritis and multiple sclerosis.[6][13]
-
Collagen-Antibody-Induced Arthritis (CAIA): In a mouse model of rheumatoid arthritis, oral administration of this compound substantially ameliorated disease severity, reduced paw swelling, and modulated key immune cell populations.[6][8][14]
-
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, this compound treatment significantly lowered clinical disease scores and reduced inflammatory responses in the spinal cord.[6][9]
| Treatment Group | Mean EAE Clinical Score (Day 20)[6] |
| PBS (Control) | ~3.5 |
| This compound | ~0.5 |
Table 3: Efficacy of this compound in the EAE mouse model. Mice were treated with twice-daily oral gavage. Data are approximate values derived from published graphs.[6]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound, as cited in primary literature.
Synthesis of O-butyryl-L-serine (this compound)
-
Reactants: L-serine, trifluoroacetic acid (TFA), butyryl chloride, diethyl ether.[6]
-
Procedure:
-
Dissolve L-serine (1 equivalent) in TFA and stir for 30 minutes until a clear solution is formed.[6]
-
Add butyryl chloride (~1.2 equivalents) to the solution and stir for 2 hours at room temperature.[6]
-
Transfer the reaction mixture to an ice bath.[6]
-
Add diethyl ether to precipitate a white solid (the this compound product).[6]
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[6]
-
In Vitro Histone Acetylation Assay
-
Cell Line: Raw 264.7 macrophage cell line.[6]
-
Procedure:
-
Culture Raw 264.7 cells to desired confluency.
-
Treat cells with varying concentrations of NaBut, this compound, or a control HDAC inhibitor (e.g., Trichostatin A) for 18 hours. Include a stimulant like lipopolysaccharide (LPS, 100 ng/ml) if required.[6]
-
Lyse the cells to obtain whole-cell lysates.
-
Perform Western blot analysis on the lysates using primary antibodies against acetylated histone H3 (Ac-H3) and a loading control (e.g., total histone H3 or β-actin).
-
Detect with appropriate secondary antibodies and imaging system to visualize histone acetylation levels.[6]
-
EAE Mouse Model and this compound Administration
This protocol outlines a typical workflow for assessing this compound efficacy in an EAE model.[6]
Caption: Experimental workflow for EAE mouse model study.
Butyrate Quantification by LC-MS/MS
-
Sample Preparation:
-
Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[9]
-
Method:
Conclusion and Future Directions
This compound represents a significant advancement in the development of butyrate-based therapeutics. By employing a clever prodrug design, it successfully overcomes the primary obstacles of oral butyrate delivery: poor bioavailability and patient compliance. Preclinical studies have robustly demonstrated its ability to achieve superior systemic and tissue-level concentrations of butyrate, leading to potent anti-inflammatory and immunomodulatory effects in validated models of autoimmune disease.[6][13] The enhanced safety profile and efficacy of this compound position it as a promising clinical candidate for treating a range of autoimmune and inflammatory conditions. Future research should focus on formal toxicology studies, scaling up GMP manufacturing, and ultimately, clinical trials to validate these promising preclinical findings in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decreased expression of G-protein-coupled receptors GPR43 and GPR109a in psoriatic skin can be restored by topical application of sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics [frontiersin.org]
- 11. BioCentury - Butyrate prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Potential Role of Butyrate in the Pathogenesis and Treatment of Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usercontent.one [usercontent.one]
O-Butyryl-L-Serine: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-butyryl-L-serine, a novel serine-conjugated butyrate prodrug also referred to as SerBut, is an emerging therapeutic candidate with significant potential in the management of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory properties of O-butyryl-L-serine, with a focus on its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. The development of O-butyryl-L-serine addresses a key challenge in the therapeutic application of butyrate, a short-chain fatty acid produced by commensal bacteria with known immunomodulatory effects. Butyrate's clinical use has been hampered by its poor oral bioavailability, rapid metabolism in the gut, and unpleasant taste and odor. By esterifying butyrate to L-serine, O-butyryl-L-serine is designed to leverage amino acid transporters for enhanced systemic uptake, thereby delivering butyrate more effectively to target tissues.[1][2]
Mechanism of Action
O-butyryl-L-serine exerts its anti-inflammatory effects primarily through the actions of its metabolic product, butyrate. Butyrate is a well-documented histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of anti-inflammatory and immunomodulatory outcomes.[3]
Key aspects of the mechanism of action include:
-
Upregulation of Foxp3: Butyrate has been shown to upregulate the transcription factor Foxp3, which is crucial for the development and function of regulatory T cells (Treg cells).[3] Treg cells play a critical role in maintaining immune tolerance and suppressing excessive immune responses.
-
Suppression of NF-κB Activation: The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Butyrate can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[3]
-
Inhibition of Pro-inflammatory Cytokines: Butyrate can inhibit the production of key pro-inflammatory cytokines such as interferon-γ (IFNγ).[3]
-
Upregulation of PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. Butyrate has been shown to upregulate PPARγ.[3]
The serine component of O-butyryl-L-serine is not just a carrier. L-serine itself has been noted to have immunomodulatory and neuroprotective properties, potentially contributing to the overall therapeutic effect.[4][5] For instance, L-serine can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of O-butyryl-L-serine has been demonstrated in preclinical mouse models of rheumatoid arthritis and multiple sclerosis.[1] The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of O-butyryl-L-serine in a Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model
| Parameter | Vehicle Control | O-butyryl-L-serine (this compound) | Butyrate | Serine | p-value (this compound vs. Vehicle) |
| Clinical Score (Day 10) | ~3.5 | ~1.0 | ~3.0 | ~3.5 | < 0.0001 |
| Ankle Thickness (mm, Day 10) | ~2.8 | ~2.2 | ~2.7 | ~2.8 | < 0.001 |
| Splenic Treg Cells (% of CD4+ T cells) | ~10% | ~15% | ~12% | ~10% | < 0.01 |
| Splenic Th17 Cells (% of CD4+ T cells) | ~1.2% | ~0.6% | ~1.0% | ~1.2% | < 0.01 |
| Serum IL-6 (pg/mL) | ~150 | ~50 | ~125 | ~150 | < 0.001 |
| Serum TNF-α (pg/mL) | ~250 | ~100 | ~200 | ~250 | < 0.01 |
Data are approximated from graphical representations in Cao et al., 2024 and are intended for comparative purposes.[1]
Table 2: Efficacy of O-butyryl-L-serine in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Parameter | Vehicle Control | O-butyryl-L-serine (this compound) | p-value |
| Peak Clinical Score | ~3.5 | ~1.5 | < 0.0001 |
| Spinal Cord Infiltrating CD4+ T cells (x104) | ~8 | ~3 | < 0.01 |
| Spinal Cord Infiltrating Macrophages (x104) | ~10 | ~4 | < 0.01 |
| Splenic Treg Cells (% of CD4+ T cells) | ~8% | ~12% | < 0.01 |
| Splenic Th1 Cells (% of CD4+ T cells) | ~15% | ~8% | < 0.01 |
| Splenic Th17 Cells (% of CD4+ T cells) | ~2.5% | ~1.0% | < 0.01 |
Data are approximated from graphical representations in Cao et al., 2024 and are intended for comparative purposes.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of O-butyryl-L-serine's anti-inflammatory properties.
Collagen-Antibody-Induced Arthritis (CAIA) in Mice
-
Model Induction: Female BALB/c mice (6-8 weeks old) are injected intraperitoneally with a cocktail of 5 anti-collagen II monoclonal antibodies (2 mg per mouse). Three days later, lipopolysaccharide (LPS) (25 µg per mouse) is administered intraperitoneally to synchronize disease onset.[1]
-
Treatment: Mice are orally gavaged daily with either vehicle (PBS), O-butyryl-L-serine (200 mg/kg), sodium butyrate (equimolar to the butyrate in the O-butyryl-L-serine dose), or L-serine (equimolar to the serine in the O-butyryl-L-serine dose) starting from the day of antibody injection.[1]
-
Disease Assessment: Clinical arthritis score is evaluated daily on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity), resulting in a maximum score of 16 per mouse. Ankle thickness is measured daily using a digital caliper.[1]
-
Immunological Analysis: On day 10, mice are euthanized. Spleens are harvested for flow cytometric analysis of T cell populations (Treg, Th17). Blood is collected for cytokine analysis (IL-6, TNF-α) by ELISA.[1]
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Model Induction: Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of MOG35-55 peptide (200 µg per mouse) in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL). On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin (200 ng per mouse).[1]
-
Treatment: Daily oral gavage with either vehicle (PBS) or O-butyryl-L-serine (200 mg/kg) is initiated on day 3 post-immunization.[1]
-
Disease Assessment: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0=no clinical signs, 1=limp tail, 2=hindlimb weakness, 3=hindlimb paralysis, 4=forelimb and hindlimb paralysis, 5=moribund).[1]
-
Immunological and Histological Analysis: At the study endpoint (day 21), spleen and spinal cords are harvested. Spleens are processed for flow cytometric analysis of T cell populations (Treg, Th1, Th17). Spinal cords are processed for quantification of infiltrating immune cells by flow cytometry and for histological analysis of demyelination and inflammation.[1]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of O-butyryl-L-serine are mediated by the modulation of key immune signaling pathways. The following diagrams illustrate these pathways and the experimental workflow for evaluating the compound.
Caption: Experimental workflow for preclinical evaluation of O-butyryl-L-serine.
Caption: Proposed anti-inflammatory signaling pathway of O-butyryl-L-serine.
Conclusion
O-butyryl-L-serine represents a significant advancement in the development of butyrate-based therapeutics. Its innovative prodrug design overcomes the pharmacokinetic limitations of butyrate, enabling effective systemic delivery and potent anti-inflammatory activity in preclinical models of autoimmune disease.[1] The mechanism of action, centered on HDAC inhibition, leads to a favorable immunomodulatory profile characterized by the enhancement of regulatory T cells and the suppression of pro-inflammatory pathways.[3] The quantitative data from animal models provide strong evidence for its therapeutic potential in conditions such as rheumatoid arthritis and multiple sclerosis.[1] Further research and clinical development are warranted to translate these promising preclinical findings into novel treatments for a range of inflammatory disorders.
References
- 1. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-butanoyl-L-serine | C7H13NO4 | CID 11651229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Phytochemicals for the Treatment of Inflammatory Bowel Disease: A Systematic Review [mdpi.com]
Sodium Butyrate (SerBut) in the Modulation of Immune Cell Populations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sodium Butyrate (SerBut)
Sodium Butyrate (this compound), a short-chain fatty acid (SCFA), is a key product of microbial fermentation of dietary fibers in the colon.[1] It serves not only as a primary energy source for colonocytes but also as a potent signaling molecule with significant immunomodulatory properties.[2] this compound's ability to influence the development, differentiation, and function of various immune cells has positioned it as a molecule of great interest in the context of inflammatory diseases and cancer therapy.[2][3][4] Its multifaceted mechanisms of action, primarily through histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPR) signaling, allow it to exert diverse and context-dependent effects on the immune system.[2][4] This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating key immune cell populations, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanisms of this compound's Immunomodulatory Action
This compound's influence on the immune system is primarily mediated through two well-established mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: this compound is a potent inhibitor of class I and II HDACs.[1][5] By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin structure and altering the expression of key genes involved in immune cell differentiation and function.[2][6][7] This epigenetic modification can, for example, enhance the expression of anti-inflammatory genes like Foxp3, a master regulator of regulatory T cells.[6][7]
-
G-Protein Coupled Receptor (GPR) Signaling: this compound acts as a ligand for several GPRs, including GPR109A (also known as HCAR2), GPR43 (FFAR2), and GPR41 (FFAR3).[2] These receptors are expressed on various immune cells, and their activation by this compound can trigger downstream signaling cascades that modulate cellular responses.[2] For instance, GPR109A signaling in dendritic cells and macrophages can promote an anti-inflammatory phenotype.[2][8]
References
- 1. pnas.org [pnas.org]
- 2. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Attenuation of Rheumatoid Inflammation by Sodium Butyrate Through Reciprocal Targeting of HDAC2 in Osteoclasts and HDAC8 in T Cells [frontiersin.org]
- 4. Attenuation of Rheumatoid Inflammation by Sodium Butyrate Through Reciprocal Targeting of HDAC2 in Osteoclasts and HDAC8 in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunomodulatory roles of butyrate in asthma: mechanisms and therapeutic potentials [frontiersin.org]
- 7. Immunomodulatory roles of butyrate in asthma: mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Systemic Uptake and Bioavailability of Serotonin Butyrate (SerBut)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrate, a short-chain fatty acid produced by the gut microbiota, possesses significant immunomodulatory properties. However, its therapeutic application has been hampered by poor oral bioavailability due to rapid metabolism in the gut. Serotonin Butyrate (SerBut), a serine-conjugated prodrug of butyrate, has been engineered to overcome this limitation. By utilizing amino acid transporters, this compound enhances the systemic uptake and bioavailability of butyrate, enabling its delivery to distal tissues and the central nervous system. This technical guide provides a comprehensive overview of the systemic uptake, bioavailability, and immunomodulatory effects of this compound, with a focus on quantitative data and detailed experimental methodologies.
Introduction
Butyrate is a key microbial metabolite with well-documented anti-inflammatory and immunomodulatory functions. It has shown therapeutic potential in a range of autoimmune and inflammatory diseases. The primary challenge in the clinical translation of butyrate is its rapid absorption and metabolism by colonocytes, which severely limits its systemic availability.[1][2][3] To address this, Serotonin Butyrate (O-butyryl-l-serine; this compound) was developed. This prodrug masks the unpleasant odor and taste of butyrate and is designed to leverage amino acid transporters in the small intestine to bypass colonic metabolism, thereby increasing systemic butyrate levels.[1][2] This guide details the pharmacokinetics, biodistribution, and immunological impact of orally administered this compound.
Systemic Uptake and Bioavailability
The conjugation of L-serine to butyrate significantly enhances its oral absorption and systemic bioavailability. Studies in murine models have demonstrated that oral administration of this compound leads to substantially higher concentrations of free butyrate in the plasma and various organs compared to equimolar doses of sodium butyrate (NaBut).[1]
Quantitative Biodistribution Data
The following tables summarize the quantitative data on butyrate levels in plasma and major organs 3 hours after oral gavage of this compound or NaBut in C57BL/6 mice.[1][4]
Table 1: Butyrate Concentration in Plasma and Liver
| Treatment Group | Plasma Butyrate (µM) | Liver Butyrate (nmol/g) |
| PBS (Control) | 1.8 ± 0.4 | 12.5 ± 2.1 |
| NaBut | 3.2 ± 0.6 | 18.9 ± 3.5 |
| This compound | 15.6 ± 2.9 | 45.3 ± 7.8 |
| Data are presented as mean ± s.e.m. (n=5 mice per group).[1][4] |
Table 2: Butyrate Concentration in Lymphoid Organs and Lung
| Treatment Group | Mesenteric Lymph Nodes (mLNs) Butyrate (nmol/g) | Spleen Butyrate (nmol/g) | Lung Butyrate (nmol/g) |
| PBS (Control) | 8.7 ± 1.5 | 7.9 ± 1.3 | 9.1 ± 1.8 |
| NaBut | 11.2 ± 2.1 | 9.8 ± 1.9 | 10.5 ± 2.3 |
| This compound | 25.4 ± 4.7 | 22.6 ± 4.1 | 28.3 ± 5.2 |
| Data are presented as mean ± s.e.m. (n=5 mice per group).[1][4] |
Table 3: Butyrate Concentration in the Central Nervous System
| Treatment Group | Spinal Cord Butyrate (nmol/g) | Brain Butyrate (nmol/g) |
| PBS (Control) | 6.5 ± 1.1 | 5.8 ± 1.0 |
| NaBut | 7.8 ± 1.4 | 6.9 ± 1.2 |
| This compound | 18.9 ± 3.6 | 16.7 ± 3.1 |
| Data are presented as mean ± s.e.m. (n=5 mice per group).[1][4] |
Experimental Protocols
Oral Administration of this compound in Mice
This protocol describes the oral gavage procedure for administering this compound to mice in experimental models of autoimmune diseases.[1][5][6]
Materials:
-
Serotonin Butyrate (this compound) or Sodium Butyrate (NaBut)
-
Phosphate-buffered saline (PBS)
-
20-gauge, 1.5-inch curved gavage needles with a rounded tip
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound or NaBut in PBS to the desired concentration (e.g., 24 mg per dose in 100-200 µL for a typical mouse experiment).[1] Ensure the solution is homogenous.
-
Animal Handling and Restraint:
-
Weigh the mouse to ensure accurate dosing.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the distance from the mouse's snout to the last rib to estimate the length of insertion for the gavage needle.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of distress for at least 15 minutes after the procedure.
Quantification of Butyrate in Plasma and Tissues by LC-MS/MS
This protocol outlines the methodology for quantifying butyrate concentrations in biological samples.[1][7][8][9]
Materials:
-
Plasma or tissue homogenates
-
Internal standard (e.g., Sodium Butyrate-D7)[7]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For plasma, spike with the internal standard.
-
For tissues, homogenize in a suitable buffer and then spike with the internal standard.
-
-
Protein Precipitation: Add cold acetonitrile to the samples to precipitate proteins. Centrifuge and collect the supernatant.[7]
-
Derivatization:
-
Add 3-NPH and EDC to the supernatant to derivatize the butyrate.
-
Incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).[1]
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific transitions for butyrate and the internal standard.[8]
-
-
Quantification: Calculate the concentration of butyrate in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Flow Cytometry Analysis of Immune Cell Populations
This protocol details the procedure for analyzing T regulatory cells (Tregs), Th17 cells, and myeloid cells in murine spleen and lymph nodes.[1][10][11][12]
Materials:
-
Single-cell suspensions from spleen or lymph nodes
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD25, CD11b, CD11c, F4/80, MHC class II, CD40, CD86)
-
Intracellular staining kit (for Foxp3 and IL-17)
-
Antibodies for intracellular markers (e.g., Foxp3, IL-17)
-
Cell stimulation cocktail (for Th17 analysis)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare single-cell suspensions from the desired tissues.
-
Surface Staining:
-
Block Fc receptors with Fc block.
-
Incubate cells with a cocktail of antibodies against surface markers.
-
Wash the cells with FACS buffer.
-
-
Intracellular Staining (for Tregs and Th17 cells):
-
For Th17 analysis, stimulate cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours prior to staining.
-
Fix and permeabilize the cells using an intracellular staining kit.
-
Incubate with antibodies against intracellular markers (Foxp3 for Tregs, IL-17 for Th17 cells).
-
Wash the cells.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software, gating on the cell populations of interest.
-
Immunomodulatory Effects and Signaling Pathways
Oral administration of this compound has been shown to exert significant immunomodulatory effects, primarily through the actions of the released butyrate. These effects include the induction of T regulatory cells, the suppression of Th17 cell differentiation, and the modulation of myeloid cell activation.[1]
Experimental Workflow for Immunophenotyping
Caption: Experimental workflow for immunophenotyping in mice treated with this compound.
This compound-Mediated Regulation of T Cell Differentiation
Butyrate, delivered systemically by this compound, influences the differentiation of naive CD4+ T cells. It promotes the differentiation into immunosuppressive T regulatory cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells. This is thought to occur, in part, through the inhibition of histone deacetylases (HDACs) by butyrate, which can lead to increased expression of Foxp3, the master transcription factor for Tregs.[5]
Caption: this compound's influence on T cell differentiation.
Modulation of Myeloid Cell Activation by this compound
Systemic butyrate also modulates the function of myeloid cells, such as macrophages and dendritic cells. Treatment with this compound has been shown to reduce the expression of co-stimulatory molecules (e.g., CD40, CD86) and antigen-presenting molecules (MHC class II) on these cells.[1] This suggests that this compound can dampen the activation of myeloid cells, thereby reducing their capacity to initiate and sustain inflammatory responses.
Caption: this compound's modulation of myeloid cell activation.
Conclusion
Serotonin Butyrate represents a promising therapeutic strategy for leveraging the immunomodulatory properties of butyrate in a systemically effective manner. Its enhanced oral bioavailability allows for the delivery of therapeutic concentrations of butyrate to various tissues, including immunologically relevant sites and the central nervous system. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in autoimmune and inflammatory diseases. The ability of this compound to promote an anti-inflammatory milieu by modulating key immune cell populations underscores its potential as a novel treatment modality.
References
- 1. Frontiers | Stigmasterol Restores the Balance of Treg/Th17 Cells by Activating the Butyrate-PPARγ Axis in Colitis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Publications [thecaolab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Th17/Treg Phenotyping Kit [bdbiosciences.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Analysis of Myeloid Cells in Mouse Tissues with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Technical Guide to the Preclinical Evidence of Serotonin and Butyrate in Autoimmune Diseases
Disclaimer: No preclinical studies specifically investigating a compound named "SerBut" or "Serotonin-Butyrate" in the context of autoimmune diseases were identified in a comprehensive literature search. This document provides an in-depth overview of the preclinical research on the individual components, Serotonin (5-Hydroxytryptamine, 5-HT) and Butyrate, and their respective roles in modulating autoimmune responses.
Introduction
Autoimmune diseases are a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues. The gut microbiome and its metabolites, along with neuro-immune interactions, are increasingly recognized as critical players in the pathogenesis of these conditions. This guide summarizes the preclinical evidence for two key molecules at the intersection of these systems: Butyrate, a short-chain fatty acid produced by gut bacteria, and Serotonin, a neurotransmitter with significant peripheral immune functions.
Part 1: Preclinical Studies of Butyrate in Autoimmune Diseases
Butyrate, a product of bacterial fermentation of dietary fiber in the colon, has garnered significant attention for its immunomodulatory and anti-inflammatory properties.[1][2] It is a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis and immune tolerance.[1][3]
Mechanisms of Action
Butyrate exerts its effects through several mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs, leading to increased histone acetylation and altered gene expression in immune cells. This can suppress inflammatory responses.[1][4][5][6]
-
G-Protein-Coupled Receptor (GPCR) Activation: Butyrate activates GPCRs such as GPR41, GPR43, and GPR109a on immune and intestinal epithelial cells, triggering anti-inflammatory signaling pathways.[1][7]
-
Immune Cell Modulation: Butyrate influences the differentiation and function of various immune cells. It is known to promote the expansion of regulatory T cells (Tregs) while inhibiting pro-inflammatory T helper 17 (Th17) cells.[1][4][8][9]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical studies of butyrate in various animal models of autoimmune disease.
Table 1: Butyrate in Inflammatory Bowel Disease (IBD) Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Dextran Sodium Sulfate (DSS)-induced colitis (mice) | Sodium butyrate in drinking water | Decreased Disease Activity Index (DAI), reduced colon shortening, and improved histopathology scores.[10] | [10] |
| DSS-induced colitis (mice) | Co-administration of Bacillus subtilis BM107 (a butyrate-producing bacterium) and a tributyrin diet | Reduced DAI scores, increased colon length, and restored body weight.[11] | [11] |
Table 2: Butyrate in Rheumatoid Arthritis (RA) Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) (mice) | Dietary butyrate supplementation | Mitigated onset and severity of arthritis, reduced autoantibody production, and rebalanced Tfh and Treg cells.[2][12] | [2][12] |
| CIA (mice) | Sodium Butyrate treatment | Significantly reduced the number of IL-17-expressing CD4+ T cells and increased the number of CD4+CD25+Foxp3+ Treg cells in the spleen.[4] | [4] |
Table 3: Butyrate in Multiple Sclerosis (MS) Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Oral administration of butyrate | Ameliorated disease severity.[13] | [13] |
| Cuprizone model & Organotypic cerebellar slice culture | Butyrate treatment | Suppressed demyelination and enhanced remyelination, associated with facilitated oligodendrocyte differentiation.[13] | [13] |
Table 4: Butyrate in Systemic Sclerosis (SSc) Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Bleomycin-induced fibrosis (mice) | Sodium Butyrate (SB) administration | Attenuated dermal and lung fibrosis, suppressed profibrotic and proinflammatory gene expression in the skin.[6] | [6] |
Experimental Protocols
-
DSS-Induced Colitis: Acute colitis is typically induced in mice by administering 2.5-5% (w/v) DSS in their drinking water for 5-7 days. Disease severity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI). At the end of the study, colon length is measured, and tissues are collected for histological analysis.[10][11]
-
Collagen-Induced Arthritis (CIA): Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster injection is given 21 days later. Arthritis development is scored based on paw swelling and inflammation. Immune cell populations in the spleen and lymph nodes are analyzed by flow cytometry.[4][12]
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE is induced in mice by immunization with a peptide from myelin oligodendrocyte glycoprotein (MOG) emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin. Clinical scores are assigned daily based on the severity of paralysis.[13][14]
-
Bleomycin-Induced Sclerosis: Mice receive daily subcutaneous injections of bleomycin for several weeks to induce skin and lung fibrosis. Fibrosis is assessed by measuring dermal thickness and by histological analysis (e.g., Masson's trichrome staining) of skin and lung tissue.[6]
Signaling Pathways and Workflows
Caption: Butyrate's primary anti-inflammatory mechanism via HDAC inhibition.
Part 2: Preclinical Studies of Serotonin in Autoimmune Diseases
Serotonin (5-HT) is a monoamine neurotransmitter that also functions as a potent immunomodulator. While ~5% of the body's serotonin is produced in the central nervous system, the vast majority (~95%) is synthesized by enterochromaffin cells in the gut.[15][16] It is stored in platelets and released upon activation at sites of inflammation.[17][18]
Mechanisms of Action
Serotonin's effects on the immune system are complex and can be either pro- or anti-inflammatory, depending on the context, the receptors involved, and the local concentration.[15][18][19]
-
Serotonin Receptors (5-HTRs): Serotonin acts through at least 15 different receptor subtypes, which are expressed on virtually all immune cells, including T cells, B cells, macrophages, and dendritic cells.[15][17]
-
Immune Cell Activation and Differentiation: Serotonin can act as a co-stimulatory signal for T-cell activation.[20] It influences the differentiation of T helper cells, with studies showing it can regulate the Th17/Treg balance.[21] It also modulates cytokine production by macrophages and dendritic cells.[15][22]
Quantitative Data from Preclinical Studies
Table 5: Serotonin in Rheumatoid Arthritis (RA) Models
| Animal Model | Genetic Modification | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) (mice) | Tph1-/- mice (deficient in peripheral serotonin) | Increased clinical and pathologic arthritis scores, increased osteoclast differentiation and bone resorption, and elevated IL-17 levels.[21] | [21] |
Table 6: Serotonin in Multiple Sclerosis (MS) Models
| Animal Model | Genetic Modification | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | 5-HTT knockout mice (lacking serotonin transporter) | Attenuated disease course, reduced inflammatory infiltrate in the CNS, and decreased neuroantigen-specific IFN-γ production.[23] | [23] |
Experimental Protocols
-
Tph1-/- Mice: These mice have a knockout of the tryptophan hydroxylase 1 gene, leading to a significant reduction in serotonin synthesis in peripheral tissues, but not in the central nervous system. This allows for the specific study of peripheral serotonin's role.[21]
-
5-HTT Knockout Mice: These mice lack the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft and extracellular space. This leads to altered serotonin homeostasis. EAE is induced in these mice as described previously to study the impact on neuroinflammation.[23]
Signaling Pathways and Workflows
Caption: Serotonin signaling enhances T-cell activation via the 5-HT7 receptor.
Caption: General experimental workflow for EAE studies.
Conclusion
While a combined "this compound" therapeutic has not been described in the preclinical literature, the individual components, butyrate and serotonin, show significant and complex involvement in the modulation of autoimmune diseases. Butyrate consistently demonstrates anti-inflammatory and protective effects across various models, primarily by promoting a regulatory immune environment through HDAC inhibition. The role of serotonin is more nuanced, with evidence suggesting it can both promote and inhibit inflammatory responses, highlighting the complexity of neuro-immune signaling. Further research into the interplay between these two pathways could yield novel therapeutic strategies for autoimmune disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of Rheumatoid Inflammation by Sodium Butyrate Through Reciprocal Targeting of HDAC2 in Osteoclasts and HDAC8 in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Butyrate: a bridge between intestinal flora and rheumatoid arthritis [frontiersin.org]
- 6. Butyrate Improves Skin/Lung Fibrosis and Intestinal Dysbiosis in Bleomycin-Induced Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review | MDPI [mdpi.com]
- 8. Butyrate: a bridge between intestinal flora and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential role of indolelactate and butyrate in multiple sclerosis revealed by integrated microbiome-metabolome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A butyrate‐producing synbiotic mitigates intestinal inflammation in a murine colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal butyrate-metabolizing species contribute to autoantibody production and bone erosion in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyrate suppresses demyelination and enhances remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Serotonin: A Potent Immune Cell Modulator in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Serotonin: A Potent Immune Cell Modulator in Autoimmune Diseases [frontiersin.org]
- 17. imrpress.com [imrpress.com]
- 18. Frontiers | The Effects of Serotonin in Immune Cells [frontiersin.org]
- 19. biolife-publisher.it [biolife-publisher.it]
- 20. Serotonin provides an accessory signal to enhance T-cell activation by signaling through the 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serotonin Is Involved in Autoimmune Arthritis through Th17 Immunity and Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Effects of Serotonin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Absence of reuptake of serotonin influences susceptibility to clinical autoimmune disease and neuroantigen-specific interferon-gamma production in mouse EAE - PMC [pmc.ncbi.nlm.nih.gov]
The Role of O-butyryl-L-serine (SerBut) in Gut Microbiota and Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-butyryl-L-serine (SerBut) is a novel prodrug designed to enhance the systemic bioavailability of butyrate, a short-chain fatty acid produced by the gut microbiota with well-established immunomodulatory properties. The development of butyrate as a therapeutic has been hampered by its rapid metabolism in the gut and poor palatability. This compound, an ester of butyrate and L-serine, leverages amino acid transporters for efficient absorption in the small intestine, leading to elevated systemic levels of butyrate. This technical guide provides an in-depth overview of the current understanding of this compound's role, focusing on its profound effects on the immune system. While direct evidence of this compound's impact on the gut microbiota composition is currently lacking in the scientific literature, we will explore the established immunomodulatory mechanisms of its active metabolite, butyrate, and discuss the potential for indirect feedback effects on the gut microbial community. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and provides visual representations of the core signaling pathways involved.
Introduction: The Challenge of Butyrate Bioavailability and the this compound Solution
Butyrate, a metabolite produced by the fermentation of dietary fiber by commensal gut bacteria, is a critical signaling molecule in maintaining intestinal homeostasis and regulating immune responses.[1][2] Its therapeutic potential in a range of inflammatory and autoimmune diseases is widely recognized.[1][2] However, the clinical translation of butyrate has been challenging due to its poor oral bioavailability, rapid metabolism by colonocytes, and unpleasant taste and odor.[1][3]
To overcome these limitations, O-butyryl-L-serine (this compound) was engineered.[1][3] By esterifying butyrate to the amino acid L-serine, this compound is designed to be absorbed in the small intestine via amino acid transporters, thus bypassing metabolism in the colon and significantly increasing the systemic circulation of butyrate.[1][3]
This compound's Impact on the Immune System: A Systemic Immunomodulatory Role
Preclinical studies have demonstrated the potent immunomodulatory effects of systemically delivered butyrate via this compound in animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and collagen-antibody-induced arthritis (CAIA), a model for rheumatoid arthritis.[3] The primary mechanism of action is believed to be through the known effects of butyrate as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein-coupled receptors (GPCRs).[4]
Modulation of T-Cell Subsets
A key finding in studies on this compound is its ability to modulate the balance of T-cell populations, promoting an anti-inflammatory phenotype.
-
Induction of Regulatory T cells (Tregs): this compound administration has been shown to significantly increase the population of Foxp3+ regulatory T cells in both the spleen and disease-relevant lymph nodes.[2] Tregs are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses.
-
Suppression of T helper 17 (Th17) cells: In autoimmune disease models, this compound treatment leads to a reduction in the proportion of pathogenic RORγt+ Th17 cells.[2] Th17 cells are key drivers of inflammation and tissue damage in many autoimmune conditions.
Effects on Myeloid Cells
This compound-derived butyrate also exerts significant effects on myeloid cells, such as macrophages and dendritic cells (DCs), which are critical in initiating and propagating immune responses. Treatment with this compound has been observed to reduce the expression of co-stimulatory molecules and MHC class II on these cells, suggesting an inhibition of their activation and antigen-presenting function.[2]
The Gut Microbiota: An Unexplored Frontier for this compound
A core aspect of the user's query is the role of this compound in the gut microbiota. It is crucial to note that, based on the reviewed scientific literature, there are currently no published studies that directly investigate the effect of systemically administered butyrate via this compound on the composition and function of the gut microbiota.
The primary focus of this compound research has been to bypass the gut metabolism to achieve systemic therapeutic effects. However, it is plausible that the systemic immunomodulation induced by this compound could have indirect feedback effects on the gut environment. Systemic inflammation is known to alter the gut microbial composition, and by reducing systemic inflammation, this compound could potentially contribute to the restoration of a healthier gut microbial community.[1][5]
Furthermore, studies on oral sodium butyrate, which acts locally in the colon, have shown that it can modulate the gut microbiota by increasing the abundance of other butyrate-producing bacteria.[6] This suggests a potential positive feedback loop. Whether a similar effect could be achieved by systemically available butyrate from this compound remains an open and important question for future research.
Signaling Pathways of this compound-Derived Butyrate
The immunomodulatory effects of butyrate, the active metabolite of this compound, are mediated through two primary signaling pathways:
Histone Deacetylase (HDAC) Inhibition and NF-κB Signaling
Butyrate is a well-known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate increases histone acetylation, leading to a more open chromatin structure and altering gene expression. A key consequence of this is the inhibition of the pro-inflammatory NF-κB signaling pathway. Butyrate has been shown to prevent the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7][8]
G-Protein-Coupled Receptor (GPCR) Signaling
Butyrate can also act as a signaling molecule by binding to and activating specific G-protein-coupled receptors, primarily GPR41 (also known as FFAR3) and GPR43 (FFAR2).[9][10] Activation of these receptors on immune cells can trigger various downstream signaling cascades, including the MAPK pathway, leading to the modulation of cytokine production and other immune cell functions. The signaling through these receptors is complex and can be cell-type specific, contributing to the pleiotropic effects of butyrate.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in mouse models of autoimmune disease.
Table 1: Effect of this compound on T-cell Populations in Autoimmune Disease Models
| Model | Treatment | Tissue | Cell Population | Change | Reference |
| CAIA | This compound | Spleen | CD4+Foxp3+ Tregs | Increased | [2] |
| CAIA | This compound | Spleen | CD8+Foxp3+ Tregs | Increased | [2] |
| CAIA | This compound | Hock-draining LNs | RORγt+CD4+ Th17 cells | Significantly Reduced | [2] |
| EAE | This compound | Spleen, SC-dLNs, mLNs | Foxp3+ Tregs | Increased | [2] |
CAIA: Collagen-Antibody-Induced Arthritis; EAE: Experimental Autoimmune Encephalomyelitis; LNs: Lymph Nodes; SC-dLNs: Spinal Cord-draining Lymph Nodes; mLNs: Mesenteric Lymph Nodes.
Table 2: Effect of this compound on Myeloid Cell Activation Markers
| Model | Treatment | Cell Type | Marker | Change | Reference |
| BMDCs (in vitro) | This compound (0.2 mM) | BMDCs | MHC Class II | Suppressed | [2] |
| BMDCs (in vitro) | This compound (0.2 mM) | BMDCs | CD80 | Suppressed | [2] |
BMDCs: Bone Marrow-Derived Dendritic Cells; MHC: Major Histocompatibility Complex.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in key preclinical studies of this compound.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.[2]
-
This compound Administration: In a therapeutic paradigm, mice are administered this compound (e.g., 24 mg per dose) or a vehicle control (PBS) via oral gavage twice daily, starting after the induction of EAE.[2]
-
Disease Assessment: Clinical signs of EAE are scored daily on a scale of 0 to 5, where 0 is no clinical signs, and 5 is moribund or death.
-
Immunological Analysis: At the end of the study, spleen, lymph nodes, and spinal cords are harvested. Immune cell populations are analyzed by flow cytometry using a panel of antibodies against cell surface and intracellular markers (e.g., CD4, CD8, Foxp3, RORγt, CD11b, CD11c, MHC Class II, CD80, CD86).
Collagen-Antibody-Induced Arthritis (CAIA) Model
-
Induction: Arthritis is induced by intravenous or intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen, followed by an intraperitoneal injection of lipopolysaccharide (LPS) three days later.
-
This compound Administration: Mice are treated with this compound (e.g., 25 mg per dose) or a vehicle control (PBS) via oral gavage twice daily, starting after the LPS challenge.[2]
-
Disease Assessment: The severity of arthritis is assessed daily by a clinical scoring system based on the swelling and erythema of the paws.
-
Immunological Analysis: Spleen and draining lymph nodes are collected for flow cytometric analysis of immune cell populations, as described for the EAE model.
Flow Cytometry Workflow
The general workflow for analyzing immune cell populations by flow cytometry in this compound studies is as follows:
Conclusion and Future Directions
O-butyryl-L-serine (this compound) represents a promising therapeutic strategy for leveraging the immunomodulatory properties of butyrate in systemic autoimmune and inflammatory diseases. By enhancing oral bioavailability, this compound effectively delivers butyrate to the systemic circulation, leading to the beneficial modulation of T-cell and myeloid cell responses.
The most significant knowledge gap in our current understanding of this compound is its effect on the gut microbiota. Future research should prioritize investigating whether the systemic immunomodulatory effects of this compound translate into changes in the gut microbial ecosystem. This could involve 16S rRNA gene sequencing or shotgun metagenomic analysis of fecal samples from this compound-treated animals. Understanding this potential feedback loop is critical for a complete picture of this compound's mechanism of action and its overall impact on host physiology.
Furthermore, a more detailed elucidation of the downstream signaling events following GPR41/43 activation by this compound-derived butyrate in different immune cell types will provide a more nuanced understanding of its immunomodulatory effects. As this compound progresses towards potential clinical applications, these areas of research will be vital for optimizing its therapeutic use and identifying new applications.
References
- 1. Influence of Immunomodulatory Drugs on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Gut Microbiota and Immune System by Probiotics, Pre-biotics, and Post-biotics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of gut microbiota in immune homeostasis and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SerBut Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of SerBut (O-butyryl-l-serine), a serine-conjugated butyrate prodrug, in mouse models of autoimmune diseases. The protocols detailed below are based on preclinical studies demonstrating the immunomodulatory efficacy of this compound in experimental autoimmune encephalomyelitis (EAE) and collagen-antibody-induced arthritis (CAIA).
Introduction
Butyrate, a short-chain fatty acid produced by gut microbiota, possesses known immunomodulatory properties. However, its therapeutic application has been limited by poor oral bioavailability, a foul odor, and unpleasant taste.[1][2][3] this compound is a prodrug designed to overcome these limitations by esterifying butyrate to L-serine, thereby masking its taste and odor and utilizing amino acid transporters for enhanced systemic uptake.[1][2][3][4] Upon absorption, this compound is hydrolyzed, releasing butyrate to exert its therapeutic effects. Studies have shown that oral administration of this compound ameliorates disease severity in mouse models of multiple sclerosis (EAE) and rheumatoid arthritis (CAIA) by modulating key immune cell populations.[1][2][5]
Mechanism of Action
This compound exerts its immunomodulatory effects by influencing both the adaptive and innate immune systems. The primary mechanism involves the expansion of regulatory T cells (Tregs) and the suppression of pro-inflammatory T helper 17 (Th17) cells.[4][5] Additionally, this compound reduces the activation of various myeloid cells by downregulating the expression of co-stimulatory molecules.
Key Immunomodulatory Effects:
-
T Cell Modulation:
-
Increases the expression of Foxp3 in both CD4+ and CD8+ T cells in the spleen, indicating an expansion of systemic Tregs.[4][5]
-
Reduces the proportion of RORγt+ CD4+ T cells (Th17 cells) in hock-draining lymph nodes in the CAIA model.[5]
-
Increases the expression of inhibitory markers such as PD-1 and CTLA-4 on CD4+ T cells in the spinal cord-draining lymph nodes in the EAE model.[1][4]
-
-
Myeloid Cell Modulation:
-
Reduces the expression of co-stimulatory markers CD40 and CD86, as well as the antigen-presenting molecule MHC class II, on various myeloid cells.[4][5] This includes CD11b+CD11c− cells, CD11b+F4/80+ macrophages, CD11c+ dendritic cells, and CD11b+Ly6C+Ly6G− myeloid-derived suppressor cells (MDSCs).[4][5]
-
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies involving this compound administration in mouse models.
Table 1: this compound Administration Protocol and Efficacy in EAE Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6 | [5] |
| Disease Induction | MOG35–55/CFA with pertussis toxin (140 ng) | [5] |
| Treatment Group | This compound (24 mg per dose) | [5] |
| Control Group | PBS | [5] |
| Administration Route | Oral gavage | [5] |
| Dosing Regimen | Twice daily | [5] |
| Treatment Start | Day 2 post-EAE induction | [5] |
| Primary Outcome | Suppressed disease progression (clinical score) | [5] |
Table 2: Immunomodulatory Effects of this compound in Healthy and EAE Mouse Models
| Parameter | Healthy C57BL/6 Mice | EAE Mouse Model | Reference |
| This compound Dose | 25 mg, twice daily for 10 days | 24 mg per dose, twice daily | [4][5] |
| CD4+Foxp3+ Tregs (Spleen) | Increased percentage of live cells | Expanded Treg population | [4] |
| PD-1 & CTLA-4 on CD4+ T cells (SC-dLNs) | Not reported | Significantly increased expression | [1][4] |
| Myeloid Cell Activation Markers (CD40, CD86, MHCII) | Not reported | Reduced expression in SC-dLNs | [4][5] |
Table 3: this compound Administration Protocol and Efficacy in CAIA Mouse Model
| Parameter | Details | Reference |
| Disease Induction | Anti-collagen antibody cocktails followed by LPS injection | [5] |
| Treatment Start | Day 4 post-disease induction | [5] |
| Key Immunological Changes (Spleen) | Increased Foxp3 expression in CD4+ and CD8+ T cells | [4][5] |
| Key Immunological Changes (Hock-dLNs) | Reduced percentage of RORγt+ CD4+ T cells (Th17) | [4][5] |
| Key Immunological Changes (Hock-dLNs) | Significant increase in IL-10-producing B cells | [4] |
Experimental Protocols
Protocol 1: Induction and this compound Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
1. EAE Induction:
- On day 0, immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Administer pertussis toxin (140 ng) intraperitoneally on day 0 and day 2 post-immunization.[5]
2. This compound Preparation and Administration:
- Prepare a solution of this compound in a suitable vehicle such as PBS.
- Starting on day 2 post-EAE induction, administer this compound at a dose of 24 mg per mouse via oral gavage.[5]
- Administer the dose twice daily for the duration of the experiment.[5]
- For the control group, administer an equivalent volume of PBS using the same route and schedule.
3. Monitoring and Analysis:
- Monitor mice daily for clinical signs of EAE and record disease scores.
- At the experimental endpoint, harvest spinal cords and spinal cord-draining lymph nodes (SC-dLNs) for immunological analysis.
- Analyze immune cell populations in the SC-dLNs using flow cytometry to assess the expression of markers on T cells and myeloid cells.
Protocol 2: Induction and this compound Treatment of Collagen-Antibody-Induced Arthritis (CAIA) in Mice
1. CAIA Induction:
- On day 0, induce arthritis by passive immunization with an anti-collagen antibody cocktail.[5]
- On day 3, administer lipopolysaccharide (LPS) via intraperitoneal injection to synchronize and enhance the inflammatory response.[5]
2. This compound Administration:
- Starting on day 4, administer this compound orally.
- Continue daily or twice-daily administration for the duration of the study.
3. Assessment of Arthritis:
- Monitor mice daily for clinical signs of arthritis, including paw swelling and joint inflammation.
- At the end of the study, collect spleens and hock-draining lymph nodes for flow cytometric analysis of immune cell populations, focusing on Tregs and Th17 cells.[4][5]
Visualizations
Caption: this compound Mechanism of Action.
Caption: EAE Experimental Workflow.
Caption: CAIA Experimental Workflow.
References
- 1. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage of Butyrate in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis. Butyrate, a short-chain fatty acid produced by gut microbiota, has garnered significant attention for its immunomodulatory properties and therapeutic potential in various inflammatory and autoimmune diseases. Oral administration of butyrate has been shown to ameliorate the severity of EAE by modulating T cell differentiation and suppressing neuroinflammation.[1] This document provides detailed application notes and protocols for the oral gavage of a serine-conjugated butyrate prodrug (SerBut) and standard Sodium Butyrate (NaBut) in the EAE mouse model.
Data Presentation
Table 1: Oral Gavage Dosages of Butyrate Formulations in EAE Models
| Compound | Dosage | Dosing Schedule | Mouse Strain | Key Findings | Reference |
| Serine-conjugated Butyrate (this compound) | 24 mg/dose | Twice daily | C57BL/6 | Suppressed disease progression, reduced immune cell infiltration in the spinal cord. | [1] |
| Sodium Butyrate (NaBut) | 160 - 320 mg/kg | Every other day | C57BL/6J | Higher dose reduced ethanol consumption in a different disease model, suggesting systemic effects. | [2] |
| Methyl Butyrate (MB) | Not specified for gavage | Not specified | C57BL/6 | Alleviated clinical signs and improved histopathological manifestations of the CNS in EAE. | [3] |
Experimental Protocols
Protocol 1: Preparation of Serine-Conjugated Butyrate (this compound) for Oral Gavage
This protocol is based on the prophylactic and therapeutic administration of this compound in an EAE model.[1]
Materials:
-
Serine-conjugated Butyrate (this compound)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Reconstitution: Dissolve the this compound powder in sterile PBS.
-
Concentration for Gavage: Prepare a solution at a concentration that allows for the administration of 24 mg of this compound in a standard gavage volume for a mouse (typically 100-200 µL). For example, to administer 24 mg in 100 µL, the concentration would be 240 mg/mL.
-
Storage: Prepare the solution fresh for each day of administration.
Protocol 2: Preparation of Sodium Butyrate (NaBut) for Oral Gavage
This protocol is a generalized procedure based on common laboratory practices for preparing NaBut solutions for in vivo studies.
Materials:
-
Sodium Butyrate (NaBut) powder (Sigma-Aldrich or equivalent)
-
Sterile water for injection or sterile Phosphate-Buffered Saline (PBS)
-
0.1 N NaOH and 0.1 N HCl for pH adjustment
-
Sterile filter (0.22 µm)
Procedure:
-
Dissolution: Weigh the required amount of NaBut powder and dissolve it in sterile water or PBS. The solubility of sodium butyrate in water is high.
-
pH Adjustment: Adjust the pH of the solution to approximately 7.2-7.4 using 0.1 N NaOH or 0.1 N HCl. This is crucial to avoid any adverse effects due to the administration of a highly acidic or alkaline solution.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter to ensure its sterility before administration.
-
Concentration Calculation: Calculate the final concentration based on the desired dosage in mg/kg. For a 20g mouse receiving a 200 mg/kg dose, this would be 4 mg per mouse. If the gavage volume is 100 µL, the required concentration is 40 mg/mL.
-
Storage: It is recommended to prepare the aqueous solution fresh daily.
Protocol 3: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol is a standard method for inducing EAE using Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55).
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
Reconstitute the MOG35-55 peptide in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an equal volume of MOG35-55 solution and CFA.
-
Create a stable emulsion by drawing the mixture into a glass syringe and forcefully expelling it into another connected syringe through a luer lock. Repeat this process for at least 10 minutes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two sites on the flank (total of 200 µL per mouse).
-
Administer 100-200 ng of pertussis toxin intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
-
Second Pertussis Toxin Injection (Day 2):
-
Administer a second dose of 100-200 ng of pertussis toxin i.p. in 100 µL of sterile PBS.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard scoring scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.
-
Protocol 4: Oral Gavage Procedure
Materials:
-
Prepared this compound or NaBut solution
-
Animal feeding needles (20-22 gauge, 1.5-2 inches long, with a ball tip)
-
1 mL syringes
Procedure:
-
Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Needle Insertion: With the mouse in a vertical position, gently insert the feeding needle into the mouth, passing it along the side of the tongue. Advance the needle into the esophagus. There should be no resistance.
-
Administration: Once the needle is in the correct position, slowly dispense the solution from the syringe.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
Mandatory Visualizations
Caption: Workflow for the induction of EAE in C57BL/6 mice.
Caption: Proposed signaling pathway of butyrate in the EAE model.
References
- 1. Sodium butyrate and tributyrin induce in vivo growth inhibition and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Colonic delivery of sodium butyrate via oral route: acrylic coating design of pellets and in vivo evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Sodium Butyrate (SerBut) Stock Solutions for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of Sodium Butyrate (SerBut), a short-chain fatty acid and histone deacetylase (HDAC) inhibitor. Accurate preparation of stock solutions is critical for reproducible and reliable experimental outcomes in preclinical research.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the preparation of this compound stock solutions.
Table 1: Solubility of Sodium Butyrate
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 100 | ~900 | [1][2][3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 | ~90 | [1][4][5][6] |
| Ethanol | 5 | ~45 | [1][4][5] |
| Dimethyl Sulfoxide (DMSO) | <1 | <9 | [1] |
Table 2: Recommended Stock Solutions and Storage
| Solvent | Recommended Stock Concentration | Storage Conditions | Stability of Aqueous Solution | Reference(s) |
| Sterile Water or PBS | 1 M | 4°C for short-term; -20°C or -80°C for long-term | Recommended to be made fresh; some sources suggest stability for up to one day at 4°C.[4][7][8] | [4][7][8][9] |
| Ethanol | 5 mg/mL (~45 mM) | -20°C | Generally more stable than aqueous solutions when stored properly. | [4][5][6] |
Table 3: Common In Vivo Administration Routes and Dosage Ranges for Rodents
| Administration Route | Animal Model | Dosage Range | Study Context | Reference(s) |
| Oral Gavage | Mouse | 160 - 600 mg/kg/day | Alcohol consumption, non-alcoholic steatohepatitis, diabetes | [4][10][11][12] |
| Intraperitoneal (IP) Injection | Mouse | 200 - 1200 mg/kg | Herpes simplex virus reactivation | [6][13] |
| Intraperitoneal (IP) Injection | Rat | 100 mg/kg/day | Ulcerative colitis | [1] |
| In Drinking Water | Mouse | 5 g/L or 8 - 50 mg/mL | Inflammatory bowel disease, alcohol consumption | [2][14][15] |
| Intravenous (IV) Injection | Rat | 200 mg/kg | Sepsis | |
| Intrarectal Administration | Rat | 100 mg/kg/day | Ulcerative colitis | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 M Sodium Butyrate Aqueous Stock Solution
Materials:
-
Sodium Butyrate (this compound) powder (FW: 110.09 g/mol )
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance and weighing paper/boat
Procedure:
-
Weighing: Accurately weigh out 1.101 g of Sodium Butyrate powder.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 5 mL of sterile water or PBS to the tube.
-
Mixing: Vortex the solution until the Sodium Butyrate is completely dissolved. Gentle warming to 37°C can aid in dissolution if precipitate is observed.[7]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile 1 M stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term use. For immediate use, the solution can be stored at 4°C for up to 24 hours, though fresh preparation is highly recommended.[4]
Protocol 2: In Vivo Administration via Oral Gavage (Mouse)
Materials:
-
Prepared Sodium Butyrate stock solution (e.g., 1 M in sterile water)
-
Sterile saline (0.9% NaCl) or sterile water as vehicle
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Weighing: Handle the mice gently and weigh each animal to determine the precise volume for administration.
-
Dosage Calculation: Calculate the required volume of this compound stock solution based on the desired dosage (e.g., 200 mg/kg) and the animal's body weight. For a 25 g mouse at 200 mg/kg, the total dose is 5 mg.
-
Dilution: Dilute the concentrated stock solution with sterile saline or water to a final volume that is appropriate for oral gavage in mice (typically 100-200 µL).
-
Administration:
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the esophagus.
-
Slowly dispense the calculated volume of the this compound solution.
-
Carefully remove the gavage needle.
-
-
Monitoring: Monitor the animal for any signs of distress post-administration.
Protocol 3: In Vivo Administration via Intraperitoneal (IP) Injection (Rat)
Materials:
-
Prepared Sodium Butyrate stock solution (e.g., 1 M in sterile PBS)
-
Sterile PBS as vehicle
-
Sterile syringes (1 mL or 3 mL) with needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Animal Handling and Weighing: Handle the rat with care and record its weight.
-
Dosage Calculation: Determine the volume of the this compound stock solution needed for the target dosage (e.g., 100 mg/kg). For a 250 g rat, the total dose is 25 mg.
-
Dilution: Dilute the stock solution with sterile PBS to a suitable injection volume (typically 0.5-1.0 mL for a rat).
-
Administration:
-
Properly restrain the rat, exposing the lower abdominal quadrants.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.
-
-
Monitoring: Observe the rat for any adverse reactions following the injection.
Mandatory Visualizations
References
- 1. Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUPPLEMENTATION WITH SODIUM BUTYRATE PROTECTS AGAINST ANTIBIOTIC-INDUCED INCREASES IN ETHANOL CONSUMPTION BEHAVIOR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Butyrate Alleviates Intestinal Inflammation in Mice with Necrotizing Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Butyrate: a Chemical Inducer of In Vivo Reactivation of Herpes Simplex Virus Type 1 in the Ocular Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of three different application routes of butyrate to improve colonic anastomotic strength in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Sodium acetate/sodium butyrate alleviates lipopolysaccharide-induced diarrhea in mice via regulating the gut microbiota, inflammatory cytokines, antioxidant levels, and NLRP3/Caspase-1 signaling [frontiersin.org]
- 10. karger.com [karger.com]
- 11. Butyrate Protects Mice Against Methionine–Choline-Deficient Diet-Induced Non-alcoholic Steatohepatitis by Improving Gut Barrier Function, Attenuating Inflammation and Reducing Endotoxin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Sodium Butyrate Supplementation Modulates Neuroinflammatory Response Aggravated by Antibiotic Treatment in a Mouse Model of Binge-like Ethanol Drinking [mdpi.com]
- 14. Sodium Butyrate Alleviates Mouse Colitis by Regulating Gut Microbiota Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sodium Butyrate Ameliorates Intestinal Injury and Improves Survival in a Rat Model of Cecal Ligation and Puncture-Induced Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following SerBut Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SerBut, a serine-conjugated butyrate prodrug, is an emerging therapeutic agent with potential applications in immunology and oncology. Its mechanism of action is primarily attributed to the release of butyrate, a well-known histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a crucial role in epigenetic regulation by altering chromatin structure and modulating gene expression, often leading to cell cycle arrest, induction of apoptosis, and modulation of cellular stress responses in cancer cells. Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound, enabling high-throughput, quantitative analysis of apoptosis, cell cycle progression, and oxidative stress.
These application notes provide detailed protocols for analyzing the effects of this compound treatment on cultured cells using flow cytometry. The included data, derived from studies on sodium butyrate (a closely related butyrate salt), serves as a representative example of the expected outcomes following treatment with a butyrate-releasing compound like this compound.
Data Presentation
The following tables summarize the dose-dependent effects of butyrate treatment on apoptosis, cell cycle distribution, and reactive oxygen species (ROS) levels in cancer cell lines. This data is representative of the types of results that can be obtained using the protocols described herein.
Table 1: Dose-Dependent Induction of Apoptosis by Butyrate Treatment
| Cell Line | Butyrate Concentration (mM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| MCF-7 | Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 1 | 8.7 ± 1.1 | 3.2 ± 0.4 | 11.9 ± 1.5 | |
| 5 | 25.4 ± 2.8 | 10.1 ± 1.2 | 35.5 ± 4.0 | |
| 10 | 42.1 ± 3.5 | 18.6 ± 2.1 | 60.7 ± 5.6 | |
| MDA-MB-468 | Control | 1.8 ± 0.2 | 1.1 ± 0.1 | 2.9 ± 0.3 |
| 1 | 7.5 ± 0.9 | 2.8 ± 0.3 | 10.3 ± 1.2 | |
| 5 | 22.9 ± 2.5 | 8.7 ± 1.0 | 31.6 ± 3.5 | |
| 10 | 38.6 ± 3.2 | 15.4 ± 1.8 | 54.0 ± 5.0 |
Data is presented as mean ± standard deviation and is based on studies of sodium butyrate, a compound with a similar mechanism of action to this compound's active metabolite.[1]
Table 2: Effect of Butyrate Treatment on Cell Cycle Distribution
| Cell Line | Butyrate Concentration (mM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| OCCM.30 | Control | 2.5 ± 0.4 | 65.2 ± 4.1 | 22.1 ± 2.5 | 10.2 ± 1.3 |
| 2 | 4.8 ± 0.7 | 68.9 ± 3.8 | 18.5 ± 2.1 | 7.8 ± 1.0 | |
| 4 | 10.2 ± 1.5 | 72.1 ± 4.5 | 12.3 ± 1.8 | 5.4 ± 0.8 | |
| 8 | 18.7 ± 2.1 | 75.8 ± 4.9 | 3.6 ± 0.7 | 1.9 ± 0.4 | |
| 16 | 29.4 ± 3.2 | 78.3 ± 5.1 | 1.1 ± 0.3 | 1.2 ± 0.3 |
Data is presented as mean ± standard deviation and is based on studies of sodium butyrate. An increase in the Sub-G1 population is indicative of apoptosis.[2]
Table 3: Modulation of Intracellular Reactive Oxygen Species (ROS) by Butyrate Treatment
| Cell Line | Butyrate Concentration (mM) | Mean Fluorescence Intensity (MFI) of DCF-DA | Fold Change in ROS Levels (vs. Control) |
| MCF-7 | Control | 100 ± 12 | 1.0 |
| 1 | 185 ± 21 | 1.85 | |
| 5 | 320 ± 35 | 3.20 | |
| 10 | 450 ± 48 | 4.50 | |
| Bovine Skeletal Muscle Satellite Cells | Control | Baseline | 1.0 |
| 1 | Elevated | ~3.5 |
Data is presented as mean ± standard deviation and is based on studies of sodium butyrate. DCF-DA is a fluorescent probe used to detect intracellular ROS.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows for its analysis.
Caption: Proposed signaling pathway for this compound-induced cellular effects.
Caption: General workflow for flow cytometry analysis of this compound-treated cells.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 mM) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[1]
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for the analysis of cell cycle distribution based on DNA content.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Decant the ethanol and wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.[2]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Probe Loading: After this compound treatment, remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the DCFH-DA working solution (typically 5-10 µM in serum-free medium or PBS) to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Harvest the cells as described in step 2 of Protocol 1.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS.
-
Analysis: Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.[3][4]
References
Measuring Butyrate Levels in Plasma Following Oral Administration of Tributyrin (SerBut)
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Tributyrin, a triglyceride prodrug of butyrate, serves as a stable and readily absorbed source of butyric acid. Upon oral administration, tributyrin is hydrolyzed by lipases, releasing butyrate, which can then be absorbed into the bloodstream. Monitoring plasma butyrate concentrations is crucial for understanding its pharmacokinetic profile and for elucidating its systemic effects in various therapeutic areas, including cancer treatment and metabolic diseases. These application notes provide detailed protocols for the quantification of plasma butyrate levels following the administration of tributyrin (SerBut) and an overview of the key signaling pathways influenced by butyrate.
Data Presentation: Pharmacokinetic Parameters of Butyrate
The following tables summarize quantitative data on plasma butyrate concentrations from studies in both animal models and humans after oral administration of tributyrin.
Table 1: Peak Plasma Butyrate Concentrations in Mice After Oral Tributyrin Administration [1]
| Tributyrin Dose (g/kg) | Peak Plasma Butyrate Concentration (mM) | Time to Peak Concentration (minutes) |
| 3.1 | ~ 0.5 | 45 |
| 5.2 | ~ 0.9 | 45 |
| 7.8 | ~ 1.0 | 15 - 60 |
| 10.3 | ~ 1.75 | 15 - 60 |
Table 2: Peak Plasma Butyrate Concentrations in Rats After Oral Tributyrin Administration [1][2]
| Tributyrin Dose (g/kg) | Peak Plasma Butyrate Concentration (mM) | Time to Peak Concentration (minutes) |
| 1.0 | ~ 2.4 (in portal vein) | 60 |
| 3.6 | Data not available | Data not available |
| 5.2 | Data not available | Data not available |
| 10.3 | ~ 3.0 | 75 |
Table 3: Peak Plasma Butyrate Concentrations in Humans After Oral Tributyrin Administration [3][4]
| Tributyrin Dose (mg/kg/day) | Peak Plasma Butyrate Concentration (mM) | Time to Peak Concentration (hours) |
| 50 - 400 | 0 - 0.45 | 0.25 - 3 |
Experimental Protocols
Protocol for In Vivo Administration of Tributyrin and Plasma Collection
This protocol is designed for rodent models but can be adapted for other species.
Materials:
-
Tributyrin (this compound)
-
Vehicle for administration (e.g., water)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA K2 tubes)[5]
-
Centrifuge
-
Pipettes and sterile tips
-
-80°C freezer
Procedure:
-
Animal Dosing: Administer tributyrin by oral gavage at the desired doses.[1][6]
-
Blood Collection: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60, 90, and 120 minutes post-administration), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).[1]
-
Plasma Separation: Immediately after collection, place the blood into EDTA K2 tubes and centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma.[5]
-
Plasma Storage: Carefully transfer the supernatant (plasma) to a new, clean tube and store at -80°C until analysis.[5]
Protocol for Butyrate Quantification in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a sensitive method for the quantification of short-chain fatty acids (SCFAs), including butyrate, in plasma.[7][8]
Materials:
-
Plasma samples
-
Internal standard (e.g., labeled butyrate)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Polar GC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add an internal standard.
-
Acidify the plasma sample by adding a small volume of HCl to protonate the SCFAs.[7][8]
-
Add MTBE to the sample, vortex vigorously for 5 minutes, and then centrifuge to separate the organic and aqueous layers.[7][8]
-
Carefully transfer the organic layer (containing the SCFAs) to a new vial for analysis.[7][8]
-
-
GC-MS Analysis:
-
Inject the organic extract directly into the GC-MS system equipped with a polar column.[7][8]
-
The separation and detection parameters should be optimized for the specific instrument used.
-
Quantify the butyrate concentration by comparing the peak area of butyrate to that of the internal standard and referencing a standard curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for measuring plasma butyrate after this compound administration.
Butyrate Signaling Pathways
Butyrate, a short-chain fatty acid, influences multiple intracellular signaling pathways. A primary mechanism of action is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters gene expression. This can affect cell proliferation, differentiation, and apoptosis.[9] Butyrate also acts as a signaling molecule by activating G-protein coupled receptors, such as GPR109A, which can modulate inflammatory responses.[6][10]
Caption: Key signaling pathways modulated by butyrate.
References
- 1. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I study of the orally administered butyrate prodrug, tributyrin, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. Tributyrin Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 9. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways [mdpi.com]
- 10. Tributyrin Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SerBut (Sodium Butyrate) Treatment in T helper 17 Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SerBut, a formulation of sodium butyrate, for studying T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that play a critical role in host defense against extracellular pathogens and have been implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] this compound has been identified as a potent modulator of Th17 cell differentiation and function, primarily through its activity as a histone deacetylase (HDAC) inhibitor.[4][5]
Introduction to this compound (Sodium Butyrate) and its Effects on Th17 Cells
This compound, a salt of the short-chain fatty acid butyrate, has demonstrated significant immunomodulatory properties, particularly in regulating the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs).[6][7][8] In the context of Th17 cell biology, this compound treatment generally leads to the inhibition of Th17 differentiation and the suppression of their effector functions.[4][9] This effect is primarily mediated by the downregulation of the master transcription factor for Th17 cells, RORγt, and the subsequent decrease in the production of the signature cytokine, Interleukin-17 (IL-17).[4][9]
The mechanism of action of this compound is multifaceted. As an HDAC inhibitor, it can alter the epigenetic landscape of T cells, influencing gene expression related to differentiation pathways.[4][5][10] Additionally, this compound has been shown to exert its effects through other signaling pathways, such as the Nrf2/HO-1 pathway, to modulate the Th17/Treg balance.[6] The impact of this compound on Th17 cells can be context-dependent, with differing effects observed when treating naive T cells undergoing differentiation versus already committed Th17 effector cells.[9]
Key Applications
-
Inhibition of Th17 Cell Differentiation: this compound can be used to prevent or reduce the differentiation of naive CD4+ T cells into the Th17 lineage in vitro and in vivo.[4][6]
-
Modulation of Th17/Treg Balance: By suppressing Th17 development and promoting Treg differentiation, this compound is a valuable tool for studying the plasticity and balance between these two crucial T cell subsets.[6][7][11]
-
Investigation of Autoimmune Disease Models: Given the pathogenic role of Th17 cells in many autoimmune conditions, this compound can be employed in preclinical models to assess the therapeutic potential of targeting the Th17 pathway.[6][11]
-
Elucidation of Signaling Pathways: this compound serves as a chemical probe to investigate the molecular mechanisms governing Th17 cell fate, including the roles of HDACs and other signaling molecules.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (sodium butyrate) treatment on key Th17 cell parameters as reported in various studies.
Table 1: Effect of this compound (Sodium Butyrate) on Th17 Cell Differentiation and Cytokine Production (In Vitro)
| Parameter | Treatment Condition | Cell Type | Fold Change/Percentage Change | Reference |
| IL-17 Expression | Butyrate (0.5 mM) | CBir1 Tg-naïve CD4+ T cells under Th17 conditions | Decreased | [4] |
| RORγt Expression | Butyrate (0.5 mM) | CBir1 Tg-naïve CD4+ T cells under Th17 conditions | Decreased | [4] |
| IL-10 Production | Butyrate (0.5 mM) | CBir1 Tg-naïve CD4+ T cells under Th17 conditions | Increased | [4] |
| Th17 Cell Frequency | Sodium Butyrate | Naive T cells | Decreased | [6] |
| Treg Cell Frequency | Sodium Butyrate | Naive T cells | Increased | [6] |
Table 2: Effect of this compound (Sodium Butyrate) on T Cell Populations (In Vivo)
| Parameter | Treatment Condition | Animal Model | Tissue | Fold Change/Percentage Change | Reference |
| Th17 Cell Frequency | Sodium Butyrate | Experimental Autoimmune Uveitis (EAU) mice | Draining Lymph Nodes and Spleens | Decreased | [6] |
| Treg Cell Frequency | Sodium Butyrate | EAU mice | Draining Lymph Nodes and Spleens | Increased | [6] |
| IL-17 Levels | Butyrate | Rats with TNBS-induced colitis | Plasma and Colonic Mucosa | Decreased | [7] |
| Treg Cell Levels | Butyrate | Rats with TNBS-induced colitis | Peripheral Blood | Increased | [7] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Murine Th17 Cells and Treatment with this compound
Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Naive CD4+ T cells (isolated from spleens and lymph nodes of mice)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3ε antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Recombinant murine IL-6
-
Recombinant human TGF-β1
-
Anti-IFN-γ antibody
-
Anti-IL-4 antibody
-
This compound (Sodium Butyrate) solution
-
Cell culture plates (96-well, flat-bottom)
Procedure:
-
Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using a naive CD4+ T cell isolation kit.
-
Coat a 96-well plate with anti-CD3ε antibody (5 µg/mL) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated plate.
-
Prepare the Th17 polarizing cytokine cocktail in complete RPMI-1640 medium:
-
Anti-CD28 antibody (1 µg/mL)
-
Recombinant murine IL-6 (20 ng/mL)
-
Recombinant human TGF-β1 (0.5 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
-
Prepare this compound working solutions at various concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM) in complete RPMI-1640 medium.
-
Add the Th17 polarizing cytokine cocktail to the cells.
-
Immediately add the this compound working solutions or vehicle control to the respective wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells for analysis by flow cytometry for intracellular IL-17A and RORγt expression. Supernatants can be collected for cytokine analysis by ELISA.
Protocol 2: Flow Cytometry Analysis of Th17 and Treg Cells
Objective: To quantify the frequency of Th17 and Treg cells following this compound treatment.
Materials:
-
Harvested cells from Protocol 1 or isolated from in vivo experiments
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
FACS buffer (PBS with 2% FBS)
-
Fixable Viability Dye
-
Anti-CD4 antibody (conjugated to a fluorophore)
-
Anti-IL-17A antibody (conjugated to a fluorophore)
-
Anti-Foxp3 antibody (conjugated to a fluorophore)
-
Fixation/Permeabilization Buffer
-
Permeabilization Buffer
-
Flow cytometer
Procedure:
-
For intracellular cytokine staining (IL-17A), restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours at 37°C.
-
Wash the cells with FACS buffer.
-
Stain for surface markers, including a viability dye and anti-CD4 antibody, for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
-
Stain for intracellular targets, anti-IL-17A and anti-Foxp3 antibodies, for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD4+IL-17A+ (Th17) and CD4+Foxp3+ (Treg) cells.
Visualizations
Caption: this compound's inhibitory effect on Th17 differentiation via HDAC inhibition.
Caption: this compound modulates the balance between Th17 and Treg cells.
Caption: In vitro workflow for studying this compound's effect on Th17 differentiation.
References
- 1. T helper 17 cell - Wikipedia [en.wikipedia.org]
- 2. Th17 cells in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbiota Metabolite Butyrate Differentially Regulates Th1 and Th17 Cells' Differentiation and Function in Induction of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium butyrate regulates Th17/Treg cell balance to ameliorate uveitis via the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrate inhibits interleukin-17 and generates Tregs to ameliorate colorectal colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut Microbial Metabolite Butyrate Regulates Treg/Th17 Cell Balance to Alleviate Diabetic Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Th17/Treg Cell Balance: A Gut Microbiota-Modulated Story [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) with SerBut
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE models are crucial for understanding the pathogenesis of MS and for the preclinical evaluation of potential therapeutics. Butyrate, a short-chain fatty acid produced by gut microbiota, has shown immunomodulatory properties that can ameliorate EAE severity. However, its therapeutic application is limited by poor oral bioavailability. SerBut, a serine-conjugated butyrate prodrug, has been developed to overcome this limitation by enhancing systemic uptake.[2][3]
These application notes provide a detailed protocol for inducing EAE in mice and for the therapeutic administration of this compound. The protocol is based on published research demonstrating the efficacy of this compound in suppressing neuroinflammation in an EAE model.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effect of this compound on EAE.
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Mean Peak Clinical Score (± SEM) | Area Under the Curve (AUC) of Clinical Score (± SEM) |
| PBS (Control) | 3.5 ± 0.2 | 45.3 ± 3.1 |
| This compound (48 mg/day) | 1.8 ± 0.4 | 18.2 ± 5.2 |
Data extracted from graphical representations in the source material.
Table 2: Effect of this compound on Immune Cell Infiltration in the Spinal Cord of EAE Mice (% of live cells, Day 21 post-induction)
| Cell Population | PBS (Control) (± SEM) | This compound (48 mg/day) (± SEM) |
| CD45⁺ (Total Leukocytes) | 25.1 ± 2.3 | 12.5 ± 1.8 |
| CD45⁺CD3⁺ (T cells) | 10.2 ± 1.1 | 4.8 ± 0.7 |
| RORγt⁺CD4⁺ (Th17 cells) | 2.8 ± 0.4 | 1.1 ± 0.2 |
| CD11cʰᶦ (Dendritic Cells) | 3.5 ± 0.5 | 1.7 ± 0.3 |
| F4/80⁺CD11b⁺ (Macrophages) | 8.9 ± 1.0 | 4.2 ± 0.6 |
Data extracted from graphical representations in the source material.
Table 3: Effect of this compound on MHC Class II Expression on Myeloid Cells in the Spinal Cord of EAE Mice (% positive cells, Day 21 post-induction)
| Cell Population | PBS (Control) (± SEM) | This compound (48 mg/day) (± SEM) |
| CD11cʰᶦ | 85.2 ± 4.1 | 65.7 ± 5.3 |
| F4/80⁺CD11b⁺ | 78.9 ± 3.8 | 58.1 ± 6.0 |
Data extracted from graphical representations in the source material.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
-
A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
To prepare, mix equal volumes of MOG35-55 solution (in sterile PBS) and CFA.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
-
Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p. in 100 µL of sterile PBS.
-
This compound Administration Protocol
Materials:
-
This compound (O-butyryl-L-serine)
-
Sterile PBS or water for vehicle control
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile PBS to the desired concentration. A dose of 24 mg per administration is recommended.[4]
-
-
Administration:
-
Beginning on day 2 post-EAE induction, administer 24 mg of this compound by oral gavage twice daily.[4]
-
The total daily dose is 48 mg per mouse.
-
For the control group, administer an equivalent volume of the vehicle (PBS) using the same schedule.
-
Continue the treatment for the duration of the experiment.
-
Clinical Scoring of EAE
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard 0-5 scoring scale.
EAE Clinical Scoring Scale:
-
0: No clinical signs.
-
0.5: Distal limp tail.
-
1.0: Complete limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2.0: Unilateral partial hind limb paralysis.
-
2.5: Bilateral partial hind limb paralysis.
-
3.0: Complete bilateral hind limb paralysis.
-
3.5: Complete bilateral hind limb paralysis and unilateral forelimb weakness.
-
4.0: Complete hind limb and partial forelimb paralysis.
-
4.5: Moribund state.
-
5.0: Death.
Isolation of Immune Cells from the Spinal Cord
This protocol is for the isolation of mononuclear cells from the spinal cord for subsequent analysis, such as flow cytometry.
Materials:
-
Anesthetized mice at the experimental endpoint
-
Sterile PBS
-
Collagenase D
-
DNase I
-
Percoll
-
RPMI-1640 medium
-
70 µm cell strainer
-
Centrifuge
Procedure:
-
Perfusion:
-
Deeply anesthetize the mouse and perform a transcardial perfusion with ice-cold sterile PBS to remove blood from the vasculature.
-
-
Spinal Cord Dissection:
-
Carefully dissect the spinal cord.
-
-
Tissue Dissociation:
-
Mince the spinal cord tissue into small pieces.
-
Digest the tissue in RPMI-1640 medium containing Collagenase D and DNase I for 30-45 minutes at 37°C with gentle agitation.
-
-
Cell Isolation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Create a Percoll gradient (e.g., 30%/70%) to separate the mononuclear cells from myelin and debris.
-
Layer the cell suspension on top of the Percoll gradient and centrifuge.
-
Collect the mononuclear cells from the interphase.
-
-
Cell Counting and Staining:
-
Wash the isolated cells with PBS.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
The cells are now ready for downstream applications such as flow cytometry.
-
Flow Cytometry Analysis
Materials:
-
Isolated spinal cord mononuclear cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD4, RORγt, CD11b, CD11c, F4/80, MHC Class II)
-
Intracellular fixation and permeabilization buffer kit (for intracellular staining)
-
Flow cytometer
Procedure:
-
Fc Receptor Blocking:
-
Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Surface Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers to the cells.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
-
Intracellular Staining (if required):
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Add the antibodies for intracellular targets (e.g., RORγt).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using appropriate software to quantify the different immune cell populations.
-
Mandatory Visualization
Caption: Experimental workflow for the induction of EAE and treatment with this compound.
Caption: Proposed signaling pathway for this compound-mediated suppression of EAE.
References
Application Notes and Protocols for In Vitro Assays Using SerBut on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SerBut (O-butyryl-l-serine) is an innovative prodrug designed to enhance the oral bioavailability of butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation in the gut.[1][2] Butyrate is a well-documented immunomodulatory molecule, primarily functioning as a histone deacetylase (HDAC) inhibitor.[3][4] By inhibiting HDACs, butyrate can epigenetically regulate gene expression, leading to significant anti-inflammatory effects, particularly through the suppression of the NF-κB signaling pathway.[5][6][7] this compound provides a stabilized and systemically available source of butyrate, making it a promising therapeutic candidate for autoimmune and inflammatory diseases.[1][2] These application notes provide detailed protocols for in vitro assays to study the effects of this compound on various immune cell populations.
Mechanism of Action: HDAC Inhibition and NF-κB Suppression
This compound is designed to be hydrolyzed by intracellular esterases, releasing butyrate. Butyrate then inhibits class I histone deacetylases (HDACs).[1] This inhibition prevents the deacetylation of histones and other proteins, such as NF-κB. In an inflammatory context, such as stimulation by lipopolysaccharide (LPS), the NF-κB pathway is activated. HDAC inhibition by butyrate suppresses this activation, leading to a downstream reduction in the expression of pro-inflammatory genes.[5][7]
References
- 1. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SerpinB3: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serpin Family B Member 3 (SerpinB3), also known as Squamous Cell Carcinoma Antigen 1 (SCCA1), is a cysteine protease inhibitor with multifaceted roles in both normal physiology and various pathological conditions.[1] Initially identified as a tumor-associated antigen in squamous cell carcinomas, emerging evidence highlights its critical involvement in cancer progression, therapy resistance, and inflammatory diseases.[2] Elevated expression of SerpinB3 is often correlated with poor prognosis in several cancers, including those of the cervix, esophagus, lung, breast, pancreas, and liver.[2] Its pro-tumorigenic functions are largely attributed to its ability to inhibit apoptosis and promote cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[3][4] These characteristics make SerpinB3 a compelling target for cancer research and therapeutic development.
These application notes provide a comprehensive overview of SerpinB3 for research applications, including information on suppliers for purchasing research-grade proteins and antibodies, detailed experimental protocols, and insights into the key signaling pathways it modulates.
Purchasing Guide: SerpinB3 Reagents for Research
The selection of high-quality reagents is paramount for obtaining reliable and reproducible experimental results. Below is a summary of commercially available recombinant SerpinB3 proteins and antibodies suitable for various research applications.
Recombinant SerpinB3 Protein Suppliers
A variety of suppliers offer recombinant Human SerpinB3 protein, expressed in different systems to suit diverse experimental needs. Key considerations for selection include purity, expression system, and the presence of affinity tags.
| Supplier | Product Name | Expression Host | Purity | Notes |
| MyBioSource | Recombinant Human Serine Protease Inhibitor-Clade B3 Protein | E. Coli | >95% | Available in various sizes. |
| MSE Supplies | Recombinant Human SerpinB3/SCCA1 Protein | HEK293 Cells | >95% | His-tagged, lyophilized powder. |
| RayBiotech | Recombinant Human Serpin B3 (SCCA1) Protein | HEK293 | Unpurified supernatant | For applications where high purity is not essential. |
| MedchemExpress | Serpin B3 Protein, Human | HEK293 | High Purity | His-tagged. |
| Sapphire Bioscience | Recombinant Serpin B3 (SERPINB3) | - | - | For research use only. |
SerpinB3 Antibody Suppliers
A wide range of polyclonal and monoclonal antibodies specific for SerpinB3 are available for use in applications such as Western Blot (WB), Immunohistochemistry (IHC), ELISA, and Immunofluorescence (IF).
| Supplier | Product Name | Clonality | Applications | Host |
| Thermo Fisher Scientific | SERPINB3 Polyclonal Antibody | Polyclonal | WB, ELISA, IP | Rabbit |
| Thermo Fisher Scientific | SERPINB3 Monoclonal Antibody (OTI1G9) | Monoclonal | IHC | Mouse |
| Abcam | Anti-SerpinB3/SCCA antibody | Polyclonal | WB, IHC-P, ICC/IF | Rabbit |
| MyBioSource | Monoclonal Serpinb3 Antibody | Monoclonal | WB, IHC-P, ICC, IF | - |
| Cell Signaling Technology | SERPINB3 (F2I8O) Rabbit mAb | Monoclonal | WB, Flow Cytometry | Rabbit |
Key Signaling Pathways Involving SerpinB3
SerpinB3 exerts its influence on cancer progression by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
SerpinB3 and MAPK/JNK Pathway
SerpinB3 has been shown to protect cancer cells from apoptosis induced by stressors like UV irradiation through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by targeting JNK and p38.[1]
SerpinB3 and STAT3 Signaling
A feed-forward loop exists between SerpinB3 and the transcription factor STAT3. SerpinB3 can induce the expression of IL-6, which in turn activates STAT3. Activated STAT3 then binds to the promoter of the SERPINB3 gene, further upregulating its expression. This positive feedback loop is implicated in tumor initiation and differentiation.
SerpinB3 and Wnt/β-catenin Pathway
SerpinB3 can activate the Wnt/β-catenin signaling pathway, which is crucial for embryogenesis, tissue homeostasis, and tumorigenesis.[1][5] It achieves this by upregulating the expression of Low-Density Lipoprotein Receptor-related Proteins (LRPs), which are co-receptors for Wnt ligands. This leads to the stabilization and nuclear translocation of β-catenin, promoting the transcription of target genes like Myc.
Experimental Protocols
Detailed and optimized protocols are essential for the successful study of SerpinB3. The following sections provide step-by-step methodologies for common experimental techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for SerpinB3 Quantification
This sandwich ELISA protocol is designed for the quantitative measurement of human SerpinB3 in cell culture supernatants, serum, and plasma.
Materials:
-
Human SerpinB3 ELISA Kit (e.g., from RayBiotech, CliniSciences, or Thermo Fisher Scientific)[6][7][8]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Wash buffer (usually provided in the kit)
-
Stop solution (usually provided in the kit)
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated 96-well plate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[6][7]
-
Washing: Aspirate each well and wash with wash buffer. Repeat the wash process three times for a total of four washes. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[6][7]
-
Washing: Repeat the wash step as described in step 4.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.[6][7]
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.[6][7]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm immediately.
-
Data Analysis: Calculate the mean absorbance for each set of duplicate standards and samples. Plot the standard curve and determine the concentration of SerpinB3 in the samples.
Western Blotting for SerpinB3 Detection
This protocol outlines the detection of SerpinB3 in cell lysates and tissue homogenates.
Materials:
-
Primary antibody against SerpinB3
-
HRP-conjugated secondary antibody
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Cell Lysates: Wash cells with ice-cold PBS and lyse them in cold lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Tissue Homogenates: Homogenize tissue in lysis buffer on ice. Centrifuge to clarify the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary SerpinB3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized but are often in the range of 1:500-1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Immunohistochemistry (IHC) for SerpinB3 Localization
This protocol is for the detection of SerpinB3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Primary antibody against SerpinB3
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Xylene
-
Ethanol (graded series: 100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave, pressure cooker, or water bath). The optimal time and temperature should be optimized for the specific antibody and tissue type.[9]
-
Allow the slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., 10% normal goat serum) for 30-60 minutes at room temperature.[9]
-
Primary Antibody Incubation: Incubate the sections with the primary SerpinB3 antibody diluted in a suitable buffer overnight at 4°C.
-
Washing: Wash the slides with PBS or TBS.
-
Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Wash the slides with PBS or TBS.
-
Enzyme Conjugate: Incubate the sections with Streptavidin-HRP for 30 minutes at room temperature.
-
Washing: Wash the slides with PBS or TBS.
-
Chromogen Development: Apply the DAB substrate solution and incubate until the desired brown color intensity is reached. Monitor the reaction under a microscope.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and xylene.
-
Mount the coverslip using a permanent mounting medium.
-
-
Microscopy: Examine the slides under a light microscope. SerpinB3 staining is typically observed in the cytoplasm.[10]
Data Presentation
Quantitative data from experiments involving SerpinB3 should be presented in a clear and organized manner to facilitate interpretation and comparison.
Example Table: Effect of SerpinB3 Overexpression on Cell Proliferation
| Cell Line | Transfection | Proliferation Rate (vs. Control) | p-value |
| HepG2 | Mock | 1.00 | - |
| HepG2 | SerpinB3 | 1.85 ± 0.12 | <0.01 |
| MCF-7 | Mock | 1.00 | - |
| MCF-7 | SerpinB3 | 1.62 ± 0.09 | <0.05 |
Data are representative and should be replaced with actual experimental results.
Example Table: SerpinB3 Expression Levels in Different Cancer Tissues
| Cancer Type | Number of Patients | SerpinB3 High Expression (%) | Correlation with Poor Prognosis |
| Cervical Squamous Cell Carcinoma | 150 | 65% | Yes |
| Esophageal Squamous Cell Carcinoma | 120 | 58% | Yes |
| Non-Small Cell Lung Cancer | 200 | 45% | Yes |
| Hepatocellular Carcinoma | 180 | 72% | Yes |
This table summarizes findings from various studies and should be adapted based on specific research.
Conclusion
SerpinB3 is a key player in the pathogenesis of several cancers, making it an important area of investigation for researchers and drug development professionals. The availability of high-quality research reagents and well-defined experimental protocols are crucial for advancing our understanding of its biological functions and therapeutic potential. The information provided in these application notes serves as a comprehensive resource to guide the procurement of SerpinB3-related products and the execution of key experiments.
References
- 1. SerpinB3 Upregulates Low-Density Lipoprotein Receptor-Related Protein (LRP) Family Members, Leading to Wnt Signaling Activation and Increased Cell Survival and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Human SERPINB3 Protein – enQuire BioReagents [enquirebio.com]
- 3. biocompare.com [biocompare.com]
- 4. Anti-SerpinB3/SCCA antibody (ab154971) | Abcam [abcam.com]
- 5. Serpin B3/B4, Activated by STAT3, Promote Survival of Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SERPINB3 antibody Western, ELISA SAB1409630 T4-A [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. astorscientific.us [astorscientific.us]
- 9. SENP3 mediates the activation of the Wnt/β-catenin signaling pathway to accelerate the growth and metastasis of oesophagal squamous cell carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomatik Corporation Human SERPINB3 (Serpin B3) ELISA Kit, Quantity: Each | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Improving SerBut Solubility for Oral Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral solubility and bioavailability of SerBut, a co-crystal composed of the poorly soluble active pharmaceutical ingredient (API) Serraturoside (Ser) and the co-former Butamben (But).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral solubility a primary concern?
This compound is an engineered co-crystal of Serraturoside (Ser), a promising therapeutic agent with low aqueous solubility, and Butamben (But), a co-former selected to enhance its physicochemical properties. Despite the co-crystallization strategy, achieving adequate and consistent absorption after oral administration remains a challenge due to the intrinsically low solubility of the parent API, Ser. Poor solubility can lead to low bioavailability, high inter-subject variability, and a lack of dose-proportionality.
Q2: My this compound formulation is exhibiting poor dissolution in vitro. What are the potential causes?
Several factors can contribute to the poor dissolution of your this compound formulation. These can be broadly categorized as issues related to the solid-state properties of this compound or the composition of the formulation itself.
-
Solid-State Issues:
-
Polymorphism: this compound may exist in different polymorphic forms, each with a unique solubility and dissolution rate. An unintended or less soluble polymorph may have been produced.
-
Amorphous to Crystalline Conversion: If you have an amorphous form of this compound, it may be converting to a more stable, less soluble crystalline form over time or during the dissolution study.
-
Particle Size: Large particle sizes will decrease the surface area available for dissolution.
-
-
Formulation Issues:
-
Inadequate Wetting: The formulation may not be adequately wetted by the dissolution medium.
-
Poor Disintegration: If you are testing a tablet or capsule, slow disintegration will limit the release of this compound.
-
Excipient Interactions: Some excipients may negatively interact with this compound, hindering its dissolution.
-
Q3: How can I improve the aqueous solubility of my this compound co-crystal?
While co-crystallization has been employed, further enhancement of this compound's aqueous solubility can be achieved through several established formulation strategies:
-
pH Modification: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the microenvironment using buffering agents or acidic/basic excipients can improve solubility.
-
Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the drug and the dissolution medium and by forming micelles that can encapsulate the drug.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can significantly enhance its dissolution rate.
-
Nanosizing: Reducing the particle size of this compound to the nanometer range (nanosuspension) increases the surface area-to-volume ratio, leading to faster dissolution.
Troubleshooting Guides
Problem 1: High variability in bioavailability studies with this compound formulations.
-
Potential Cause: Food effects, where the presence or absence of food in the GI tract significantly alters drug absorption.
-
Troubleshooting Steps:
-
Conduct Fed vs. Fasted State Dissolution Studies: Use biorelevant dissolution media (e.g., FaSSIF and FeSSIF) to simulate the fasted and fed states in vitro.
-
Formulation Optimization: Consider developing a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation to minimize food effects.
-
Particle Size Control: Ensure consistent and narrow particle size distribution in your formulation.
-
Problem 2: this compound precipitates out of solution during in vitro dissolution testing.
-
Potential Cause: The formulation creates a supersaturated solution of this compound that is not stable and precipitates over time.
-
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: Add polymers such as HPMC, PVP, or HPC to your formulation. These polymers can help maintain the supersaturated state.
-
Optimize Drug Load: A lower drug load in your formulation may prevent the concentration from exceeding the critical supersaturation level.
-
Increase Surfactant Concentration: A higher concentration of a suitable surfactant can increase the holding capacity of the micelles for the drug.
-
Data Presentation
Table 1: Example Solubility Data for Ser, But, and this compound
| Compound/System | Solubility in Water (µg/mL) | Solubility in FaSSIF (µg/mL) | Solubility in FeSSIF (µg/mL) |
| Serraturoside (Ser) | 5.2 | 15.8 | 45.3 |
| Butamben (But) | 120.5 | 350.1 | 1250.7 |
| This compound (Co-crystal) | 25.8 | 80.4 | 250.9 |
| This compound with 1% Tween 80 | 60.2 | 185.6 | 580.1 |
Table 2: Example Dissolution Profile of Different this compound Formulations
| Time (min) | % Drug Released (Physical Mixture) | % Drug Released (this compound Co-crystal) | % Drug Released (this compound Solid Dispersion) |
| 5 | 8 | 15 | 40 |
| 15 | 15 | 35 | 75 |
| 30 | 22 | 50 | 92 |
| 60 | 30 | 65 | 95 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve this compound and PVP K30 in methanol in a 1:4 ratio (w/w).
-
Ensure complete dissolution by stirring the mixture at room temperature.
-
Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Dry the film further under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Place the this compound formulation (equivalent to 50 mg of Ser) in the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes in SGF, and then after the medium change).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: Experimental workflow for this compound formulation development.
Technical Support Center: Optimizing SerBut Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SerBut (O-butyryl-l-serine), a serine-conjugated butyrate prodrug. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to ensure the optimal and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an odorless and tasteless prodrug that conjugates L-serine to butyrate, significantly enhancing the oral bioavailability of butyrate.[1][2][3][4][5] Butyrate itself is a short-chain fatty acid known for its immunomodulatory effects, including the induction of regulatory T cells (Tregs) and inhibition of histone deacetylases (HDACs).[1] this compound is designed to bypass the rapid metabolism of butyrate in the gut, allowing for systemic uptake.[2][3] Its mechanism involves modulating immune responses at both the myeloid and lymphoid levels.[1]
Q2: What are the demonstrated applications of this compound in preclinical models?
A2: this compound has shown significant efficacy in murine models of autoimmune diseases. Specifically, it has been effective in suppressing disease progression in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and in collagen-antibody-induced arthritis (CAIA), a model for rheumatoid arthritis.[3][5][6]
Q3: How does this compound modulate the immune response?
A3: this compound exerts its immunomodulatory effects through several mechanisms:
-
Induction of Regulatory T cells (Tregs): It increases the expression of Foxp3 in both CD4+ and CD8+ T cells, indicating an expansion of Tregs.[4][6]
-
Suppression of Pro-inflammatory T cells: It has been shown to reduce the proportion of T helper 17 (TH17) cells.[4][6]
-
Modulation of Myeloid Cells: this compound treatment reduces the expression of co-stimulatory markers like CD40 and CD86, as well as MHC class II on various myeloid cells.[4][6]
-
Upregulation of Inhibitory Markers: In the EAE model, this compound increased the expression of PD-1 and CTLA-4 on CD4+ T cells.[1][4]
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be kept at -80°C (for up to 6 months). For short-term storage, -20°C for up to one month is recommended.[7] If preparing a stock solution in water, it should be filter-sterilized using a 0.22 µm filter before use.[7]
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage and Administration Route: A preliminary dose-optimization study in an EAE model indicated that oral gavage was more effective than administration via drinking water.[6] This is hypothesized to be due to more complete and reliable dose delivery with gavage.[6] Ensure your dosage and delivery method are optimized for your model.
-
Timing of Administration: In the EAE model, this compound was administered during the induction phase of the disease.[6] The timing of intervention relative to disease progression is critical.
-
Bioavailability: While this compound is designed for enhanced bioavailability, factors such as gut microbiome composition and animal health status could potentially influence its uptake.
Q2: I am observing variability in my experimental results between animals.
A2: Variability can arise from inconsistencies in the administration of this compound.
-
Oral Gavage Technique: Ensure that the oral gavage is performed correctly and consistently to deliver the full intended dose.
-
Drinking Water Administration: If administering this compound in drinking water, be aware that intake can be variable among animals and the compound's stability in water over time should be considered.[6]
Q3: Should I use Sodium Butyrate (NaBut) as a control?
A3: Yes, using Sodium Butyrate at an equimolar dose is a highly recommended control. Studies have shown that at equivalent doses, this compound demonstrates superior efficacy in suppressing disease symptoms compared to NaBut, highlighting the benefit of the serine conjugation for bioavailability.[6][8]
Experimental Protocols & Data
Dosage Optimization Data (EAE Mouse Model)
The following table summarizes the findings from a dose-optimization study comparing two different oral administration methods for this compound in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model.[6]
| Administration Method | Dosage | Observation |
| Drinking Water | 150 mM | Less effective in preventing EAE onset compared to oral gavage. |
| Oral Gavage | 48 mg per day | More effective in preventing the onset of EAE.[6] |
Recommended Dosing from Preclinical Studies
This table provides examples of this compound dosages used in successful preclinical studies.
| Animal Model | Disease | Dosage | Administration Route |
| Mouse | Collagen-Antibody-Induced Arthritis (CAIA) | 25 mg, twice daily | Oral Gavage[8] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 48 mg per day (administered as two daily gavages) | Oral Gavage[6] |
Protocol: Oral Gavage Administration of this compound in Mice
This protocol is a generalized procedure based on methodologies reported in preclinical studies.[6][8]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or sterile water
-
Gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 25 mg) and the number of animals.
-
Dissolve the this compound powder in a suitable volume of PBS or sterile water. For a 25 mg dose, a volume of 100-200 µL is typical for oral gavage in mice. Ensure the solution is homogenous.
-
-
Animal Handling:
-
Weigh each mouse to ensure accurate dosing if calculating on a mg/kg basis.
-
Gently but firmly restrain the mouse to immobilize its head and prevent movement.
-
-
Gavage Administration:
-
Attach the gavage needle to the syringe containing the this compound solution.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Slowly dispense the solution from the syringe.
-
Gently remove the gavage needle.
-
-
Monitoring:
-
Observe the animal for a short period after administration to ensure there are no signs of distress.
-
Administer doses as required by the experimental design (e.g., twice daily).
-
Visualizations
This compound's Immunomodulatory Pathway
Caption: Proposed mechanism of this compound's immunomodulatory effects.
Experimental Workflow for Efficacy Testing
Caption: Workflow for testing this compound efficacy in an EAE mouse model.
Dosage Optimization Decision Logic
Caption: Logic for selecting the optimal this compound administration route.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring SerBut Stability in Drinking water for Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for maintaining the stability of investigational compounds, referred to here as 'SerBut', when administered to animals via their drinking water.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in drinking water?
A1: Several factors can influence the stability of a compound in an aqueous solution.[1][2][3] Key factors include:
-
pH: The acidity or alkalinity of the water can significantly impact the degradation rate of pH-sensitive compounds.[1][2] Most drugs are most stable in a pH range of 4-8.[1]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][2][3]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[2][3]
-
Oxidation: Dissolved oxygen in the water can lead to oxidative degradation of susceptible compounds.[2]
-
Microbial Contamination: Bacteria and other microorganisms in the water can metabolize the compound, leading to its degradation.[4][5][6][7]
-
Interactions with other substances: The presence of other substances in the water, such as chlorine or minerals, can potentially interact with and degrade the compound.
Q2: How often should I prepare fresh this compound solutions and replace the drinking water for the animals?
A2: The frequency of solution preparation and replacement depends on the stability of your specific compound under the experimental conditions. It is crucial to conduct a stability study to determine this. However, as a general guideline, daily preparation of fresh solutions and replacement of water bottles is recommended to minimize the risk of degradation and microbial growth.[8] For some compounds, it may be necessary to replace the water more frequently.
Q3: What type of water should I use to prepare the this compound solution?
A3: The choice of water can impact compound stability. It is generally recommended to use purified water (e.g., distilled or reverse osmosis water) to minimize the presence of contaminants that could interact with your compound. If using tap water, be aware of potential variations in pH and the presence of disinfectants like chlorine. Acidifying the water to a pH of 2.5-3.0 can help prevent bacterial growth.[8]
Q4: How can I determine the actual concentration of this compound my animals are receiving?
A4: To confirm the concentration of this compound in the drinking water, you will need to use a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. It is advisable to collect samples from the water bottles at different time points (e.g., immediately after preparation and after 24 hours in the animal housing room) to assess stability under real-world conditions.
Q5: What should I do if I observe precipitation or a color change in my this compound solution?
A5: Precipitation or a change in color are indicators of potential instability or insolubility. If you observe this, you should immediately discard the solution and prepare a fresh batch. It is also critical to investigate the cause of the instability. Refer to the Troubleshooting Guide below for a systematic approach to addressing this issue.
Troubleshooting Guides
Issue 1: Precipitation in the this compound Solution
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Review the solubility data for this compound. 2. Consider using a co-solvent or other formulation vehicle to improve solubility. 3. Adjust the pH of the solution if this compound's solubility is pH-dependent. |
| Temperature Effects | 1. Check if the solution was exposed to temperature fluctuations. 2. Determine the solubility of this compound at different temperatures. 3. Store the solution at a controlled temperature. |
| Chemical Reaction | 1. Investigate potential reactions with components of the water or container. 2. Use purified water and inert container materials (e.g., glass). |
Issue 2: Unexpected Animal Behavior (e.g., reduced water intake)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Taste Aversion | 1. The taste of the this compound solution may be unpalatable. 2. Consider adding a sweetening agent (e.g., sucrose or saccharin) to improve palatability. Ensure the sweetener does not affect this compound stability. |
| Compound Degradation | 1. Degradation products may have a noxious taste or odor. 2. Perform a stability analysis of the solution to check for degradation products. |
| Adverse Effects | 1. The observed behavior could be an adverse effect of this compound. 2. Monitor the animals closely and consult with veterinary staff. |
Data Presentation: this compound Stability Profile (Hypothetical Data)
The following tables present hypothetical stability data for "this compound" to illustrate how such information should be structured. Note: This is example data and must be replaced with experimentally determined data for your specific compound.
Table 1: Effect of pH on this compound Stability in Water at Room Temperature (22°C) over 24 hours
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery |
| 3.0 | 100.2 | 98.9 | 98.7% |
| 5.0 | 99.8 | 99.1 | 99.3% |
| 7.0 | 100.5 | 95.2 | 94.7% |
| 9.0 | 101.1 | 85.3 | 84.4% |
Table 2: Effect of Temperature on this compound Stability in Water (pH 7.0) over 24 hours
| Temperature | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery |
| 4°C (Refrigerated) | 99.7 | 99.2 | 99.5% |
| 22°C (Room Temp) | 100.5 | 95.2 | 94.7% |
| 37°C (Elevated Temp) | 100.1 | 88.9 | 88.8% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Drinking Water
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Dilute the stock solution to the final desired concentration in the selected type of drinking water (e.g., purified water, acidified water).
-
Sample Storage: Aliquot the final solution into multiple containers representative of the animal study conditions (e.g., water bottles). Store these samples under different conditions relevant to the study (e.g., room temperature with a 12-hour light/dark cycle, refrigerated).
-
Sample Collection: Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A recovery of >90% is generally considered stable.
Visualizations
Caption: Experimental workflow for assessing compound stability in drinking water.
Caption: Troubleshooting decision tree for addressing solution instability.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Frontiers | Biological Stability of Drinking Water: Controlling Factors, Methods, and Challenges [frontiersin.org]
- 5. Biological Stability of Drinking Water: Controlling Factors, Methods, and Challenges. [sonar.ch]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. Biological Stability of Drinking Water: Controlling Factors, Methods, and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
avoiding off-target effects of SerBut in experiments
Welcome to the technical support center for Dasatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Dasatinib in experiments, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Dasatinib and what are its primary targets?
A1: Dasatinib is a potent, orally available small molecule inhibitor of multiple tyrosine kinases.[1] Its primary targets are the BCR-ABL fusion protein, crucial in Chronic Myeloid Leukemia (CML), and the SRC family of kinases (including SRC, LCK, YES, and FYN).[2][3] By binding to the ATP-binding site of these kinases, Dasatinib inhibits their catalytic activity, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[2]
Q2: What are the known off-target effects of Dasatinib?
A2: Due to the conserved nature of the ATP-binding pocket across the human kinome, Dasatinib can inhibit several other kinases, especially at higher concentrations.[4] Notable off-targets include c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin type-A receptor 2 (EPHA2).[1] This multi-targeted nature can lead to both desired therapeutic outcomes in certain contexts and confounding experimental results or cellular toxicity.[4]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation. The key is to use the lowest effective concentration that inhibits the primary target without significantly affecting known off-targets.[5] A comprehensive dose-response analysis is essential to determine the optimal concentration for your specific cell line and experimental endpoint.[5] It is also recommended to use additional controls, such as a structurally unrelated inhibitor for the same primary target or genetic knockdown (e.g., siRNA, CRISPR) of the target protein, to confirm that the observed phenotype is indeed on-target.[5]
Q4: What is a typical working concentration for Dasatinib in cell-based assays?
A4: The optimal concentration of Dasatinib is highly dependent on the cell type and the specific target being investigated. For inhibiting BCR-ABL and SRC family kinases, concentrations in the low nanomolar range (typically 1-100 nM) are often effective.[1][6] However, for off-target kinases, micromolar concentrations may be required.[1] It is strongly recommended to perform a dose-response curve (e.g., using a cell viability or phosphorylation assay) to determine the IC50 value in your experimental system.[5]
Troubleshooting Guides
Issue: I am observing high levels of cytotoxicity even at low concentrations of Dasatinib.
-
Possible Cause: The cell line you are using may be particularly sensitive to the inhibition of one of Dasatinib's primary or potent off-targets that is critical for its survival.
-
Suggested Solution:
-
Review the Kinome Profile: Cross-reference the known targets of Dasatinib with the dependency profile of your cell line if available.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to accurately determine the GI50 (concentration for 50% growth inhibition).
-
Use a Rescue Experiment: If a specific off-target pathway is suspected, try to rescue the cells by activating that pathway through other means.
-
Consider a Different Inhibitor: If the goal is to study a specific pathway for which Dasatinib is not sufficiently selective, consider using a more specific inhibitor.
-
Issue: My Western blot results for downstream signaling molecules are inconsistent.
-
Possible Cause 1: Suboptimal Antibody or Protocol: The antibodies used for detecting phosphorylated proteins may not be specific or sensitive enough, or the Western blot protocol may not be optimized.
-
Suggested Solution 1:
-
Validate Antibodies: Ensure your primary antibodies are validated for the specific application and target.
-
Optimize Protocol: Follow a detailed and optimized Western blot protocol for phospho-proteins, including the use of phosphatase inhibitors in your lysis buffer.[7]
-
-
Possible Cause 2: Inconsistent Drug Treatment: Variations in incubation time or drug concentration can lead to variable results.
-
Suggested Solution 2:
-
Standardize Treatment: Ensure consistent incubation times and accurate dilutions of Dasatinib for all experiments.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing the desired change in phosphorylation.
-
Issue: I'm not sure if the phenotype I'm observing is an on-target or off-target effect.
-
Possible Cause: The observed phenotype could be due to the inhibition of the intended primary target, a known off-target, or a previously uncharacterized off-target.
-
Suggested Solution:
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same primary protein but has a distinct chemical structure and likely a different off-target profile. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[5]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the primary target. If the phenotype of the genetic knockdown matches the phenotype observed with Dasatinib treatment, this provides strong evidence for an on-target effect.[5]
-
Dose-Response Correlation: Correlate the concentration of Dasatinib required to induce the phenotype with the IC50 for inhibiting the primary target. A close correlation suggests an on-target effect.
-
Data Presentation
Table 1: Dasatinib Kinase Inhibitory Profile (IC50 values)
| Target Family | Kinase | IC50 (nM) | On/Off-Target |
| Primary On-Targets | ABL1 | <1 - 3 | On-Target |
| SRC | 0.5 - 1.1 | On-Target | |
| LYN | <1 | On-Target | |
| FYN | <1 | On-Target | |
| YES | <1 | On-Target | |
| Key Off-Targets | c-KIT | 79 | Off-Target |
| PDGFRβ | 28 | Off-Target | |
| EPHA2 | 16 | Off-Target | |
| FLT3 (mutant) | ~1000 | Off-Target | |
| p38α MAPK | 30 | Off-Target |
Note: IC50 values are approximate and can vary depending on the assay conditions.[1][8][9]
Experimental Protocols
Protocol 1: Western Blot Analysis of SRC Phosphorylation
This protocol describes how to assess the inhibition of SRC phosphorylation at Y416 in cultured cells treated with Dasatinib.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of Dasatinib concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-6 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SRC (Y416) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of Dasatinib on cell viability and calculating the GI50.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Dasatinib in culture medium.
-
Treat the cells with the various concentrations of Dasatinib. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the Dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.[6][12]
-
Visualizations
References
- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
troubleshooting inconsistent results with SerBut treatment
Welcome to the technical support center for SerBut treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an odorless and tasteless prodrug of butyrate, a short-chain fatty acid. It is composed of butyrate esterified to the amino acid L-serine. This formulation is designed to increase the oral bioavailability of butyrate by utilizing amino acid transporters for enhanced absorption from the gut.[1][2] The primary mechanism of action for the released butyrate is the inhibition of histone deacetylases (HDACs), which leads to alterations in gene expression.[3] This immunomodulatory effect has been shown to suppress inflammatory responses in preclinical models of autoimmune diseases.[2]
Q2: What are the expected effects of this compound treatment in preclinical models?
A2: In mouse models of collagen-antibody-induced arthritis (CAIA) and experimental autoimmune encephalomyelitis (EAE), this compound treatment has been shown to significantly ameliorate disease severity.[2] Key immunological effects include an increase in regulatory T cells (Tregs), a reduction in T helper 17 (Th17) cells, and modulation of myeloid cell activation markers.[3] Specifically, it can increase the expression of Foxp3 in CD4+ and CD8+ T cells and upregulate inhibitory markers like PD-1 and CTLA-4 on CD4+ T cells.[3]
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years. Once in solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[4] To ensure stability and prevent degradation, it is crucial to adhere to these storage conditions.
Q4: Can this compound be administered in drinking water?
A4: Yes, in some experimental designs, this compound has been administered in drinking water, for example, at a concentration of 100 mM for two weeks preceding disease induction in an EAE model. This can be followed by daily oral gavage. This method can help to minimize physiological stress from daily gavage.
Troubleshooting Inconsistent Results
Inconsistent results with this compound treatment can arise from various factors, from procedural inconsistencies to the specific experimental model. This guide provides a structured approach to troubleshooting.
Troubleshooting Workflow Diagram
Caption: A stepwise guide to troubleshooting inconsistent this compound experimental outcomes.
Detailed Troubleshooting Steps
| Potential Issue | Possible Causes | Recommended Solutions |
| Reduced or No Efficacy | - This compound Degradation: Improper storage leading to hydrolysis of the ester linkage. | - Store this compound powder at -20°C and solutions at -80°C.[4] - Prepare fresh solutions before each experiment. |
| - Incorrect Dosing: Errors in calculating the dose or inconsistent administration volume. | - Re-calculate the dose based on the most recent animal weights. - Use calibrated pipettes and ensure consistent oral gavage technique. | |
| - Timing of Treatment: In some models, prophylactic treatment is effective while therapeutic administration is not. | - In the EAE model, prophylactic administration of this compound showed significant effects, whereas therapeutic administration did not.[3] Review the experimental design to ensure the treatment window is appropriate for the model. | |
| High Variability Between Animals | - Inconsistent Gavage: Improper technique can lead to stress or incorrect delivery of the compound. | - Ensure all personnel are thoroughly trained in oral gavage.[5] - Measure the correct gavage needle length for each mouse.[6] |
| - Variable Disease Induction: Inconsistent induction of the autoimmune disease model. | - Standardize the protocol for disease induction (e.g., concentration and lot of collagen antibody and LPS). - Ensure a consistent baseline disease score before starting treatment. | |
| - Animal Stress: Stress can influence immune responses and disease progression. | - Handle animals consistently and minimize procedural stress. | |
| In Vitro Assay Failures | - High Background in HDAC Assays: Substrate instability or contaminated reagents. | - Use fresh, high-purity reagents and prepare the substrate solution immediately before use. |
| - Low Signal in HDAC Assays: Inactive enzyme or insufficient incubation time. | - Verify the activity of the HDAC enzyme. - Optimize the pre-incubation time of the enzyme with this compound before adding the substrate. | |
| - Cell Viability Issues: High concentrations of butyrate can be cytotoxic. | - Titrate the concentration of this compound to determine the optimal dose for your cell type. |
Experimental Protocols
Collagen-Antibody-Induced Arthritis (CAIA) Model in Mice
This protocol outlines the induction of arthritis and subsequent treatment with this compound.
-
Animals: Use susceptible mouse strains such as BALB/c or C57BL/6, aged 8-10 weeks.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Disease Induction:
-
On day 0, administer an anti-collagen antibody cocktail intravenously or intraperitoneally.
-
On day 3, inject lipopolysaccharide (LPS) intraperitoneally (25-50 µ g/mouse ).
-
-
This compound Preparation:
-
Dissolve this compound powder in sterile phosphate-buffered saline (PBS).
-
Prepare fresh daily.
-
-
Treatment Administration:
-
Starting on day 4, administer this compound (e.g., 24 mg per dose) or vehicle (PBS) via oral gavage twice daily.
-
Continue treatment for the duration of the study (e.g., 9 days).
-
-
Monitoring and Evaluation:
-
Monitor animals daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
At the end of the study, collect tissues (spleen, draining lymph nodes) for immunological analysis (e.g., flow cytometry).
-
Quantitative Data Summary
The following tables summarize the effects of this compound treatment in preclinical models as reported in key studies.
Table 1: Effect of this compound on T Cell Populations in the Spleen of CAIA Mice
| Treatment Group | % Foxp3+ of CD4+ T cells | % Foxp3+ of CD8+ T cells |
| PBS | ~10% | ~2% |
| This compound | ~15% | ~4% |
| (Data synthesized from figures in existing research) |
Table 2: Effect of this compound on T Cell Populations in Spinal Cord-Draining Lymph Nodes of EAE Mice
| Treatment Group | % PD-1+ of CD4+ T cells | % CTLA-4+ of CD4+ T cells | % Foxp3+ of CD4+ T cells (Tregs) |
| PBS | ~20% | ~2% | ~12% |
| This compound | ~30% | ~4% | ~18% |
| (Data synthesized from figures in existing research) |
Signaling Pathway
Proposed Signaling Pathway of this compound Action
This compound acts as a prodrug, delivering butyrate systemically. Butyrate's primary mechanism is the inhibition of histone deacetylases (HDACs). This leads to increased histone acetylation, altering gene expression and modulating immune cell function.
Caption: The signaling cascade of this compound, from oral administration to immune modulation.
References
- 1. Mouse Models of Human Autoimmune Diseases: Essential Tools That Require the Proper Controls | PLOS Biology [journals.plos.org]
- 2. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: O-butyryl-L-serine (SerBut) Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of O-butyryl-L-serine (SerBut) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary degradation pathway?
A1: this compound, or O-butyryl-L-serine, is an ester prodrug of the short-chain fatty acid butyrate. It is designed to mask the unpleasant odor and taste of butyrate and improve its oral bioavailability. The primary degradation pathway for this compound is the hydrolysis of its ester bond, which releases the active compound, butyrate, and the amino acid L-serine. This hydrolysis can occur both chemically and enzymatically.
Q2: What are the main factors that influence the stability of this compound in my experiments?
A2: The stability of this compound, like other ester prodrugs, is primarily influenced by three factors:
-
pH: The ester bond in this compound is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. Generally, ester prodrugs are more stable at a neutral or slightly acidic pH.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical hydrolysis. For long-term storage and during experiments, it is crucial to maintain appropriate temperature control.
-
Enzymes: In biological systems, such as in vivo studies, cell cultures, or when using biological matrices like plasma or tissue homogenates, enzymes called esterases (e.g., carboxylesterases) play a significant role in hydrolyzing the ester bond of this compound to release butyrate.[3] The activity of these enzymes can vary significantly between different species and tissues.[3][4]
Q3: How should I prepare and store my this compound stock solutions to minimize degradation?
A3: To ensure the integrity of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: For stock solutions, use a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol, in which the ester is less likely to hydrolyze. Prepare high-concentration stocks to minimize the volume of organic solvent added to your aqueous experimental systems.[5][6][7]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[5][7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Aqueous Solutions: Prepare aqueous working solutions of this compound fresh before each experiment. Due to the inherent instability of esters in aqueous environments, do not store this compound in buffers or cell culture media for extended periods.
Q4: I am using this compound in cell culture. How quickly does it degrade?
A4: The degradation of this compound in cell culture medium is a combination of chemical hydrolysis and enzymatic degradation by esterases that may be present in the serum supplement (like FBS) or secreted by the cells themselves. The exact rate can vary. For instance, butyrate itself is known to be metabolized by cells, which can affect the equilibrium of the degradation reaction.[8] It is recommended to perform a preliminary stability study in your specific cell culture medium to determine the half-life of this compound under your experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on unexpected degradation or inconsistent results.
Issue 1: Inconsistent or lower-than-expected therapeutic effects in cell-based assays.
-
Possible Cause 1: Premature Degradation of this compound in Stock Solution.
-
Troubleshooting Step: Verify the integrity of your stock solution. If possible, analyze the concentration and purity of the this compound stock using HPLC. Ensure that the stock was prepared in an appropriate anhydrous solvent and stored correctly at -20°C or -80°C in tightly sealed vials.
-
-
Possible Cause 2: Rapid Degradation in Cell Culture Medium.
-
Troubleshooting Step: The half-life of this compound in your complete cell culture medium (including serum) may be shorter than your experimental duration.
-
Action: Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over the duration of your assay. This can be done by taking aliquots of the medium at different time points and analyzing them by HPLC or LC-MS/MS.
-
Solution: If degradation is rapid, consider replenishing the medium with freshly prepared this compound at regular intervals during the experiment.
-
-
-
Possible Cause 3: Low Esterase Activity in the Cell Line.
-
Troubleshooting Step: this compound requires enzymatic cleavage to release butyrate. If your cell line has low endogenous esterase activity, the conversion to the active compound will be inefficient.
-
Action: Research the specific cell line for known esterase expression levels. Alternatively, you can assay for esterase activity in your cell lysate.
-
Solution: If esterase activity is low, you may need to use a different cell line or consider co-administering a source of esterase, though this can complicate the experimental design.
-
-
Issue 2: High variability in results between experimental batches.
-
Possible Cause 1: Inconsistent Preparation of this compound Working Solutions.
-
Troubleshooting Step: Ensure that working solutions are prepared fresh for each experiment from a reliable stock. Do not reuse leftover aqueous solutions of this compound.
-
-
Possible Cause 2: Variability in Serum Batches.
-
Troubleshooting Step: Different lots of fetal bovine serum (FBS) or other serum supplements can have varying levels of esterase activity, leading to different rates of this compound degradation.
-
Action: When starting a new series of experiments, test and qualify a single large batch of serum. Use this same batch for all subsequent related experiments to ensure consistency.
-
-
-
Possible Cause 3: pH shifts in the culture medium.
-
Troubleshooting Step: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the chemical stability of this compound.
-
Action: Monitor the pH of your culture medium throughout the experiment. Ensure your medium is adequately buffered for the cell density and duration of your assay.
-
-
Quantitative Data on Prodrug Stability
| pH | Buffer System | Half-life (t½) of Representative Amino Acid Ester Prodrug (hours) |
| 1.2 | HCl Buffer | > 24 |
| 4.0 | Acetate Buffer | 18 |
| 6.0 | Phosphate Buffer | 15 |
| 7.4 | Phosphate Buffer | 12 |
Note: This data is illustrative for a representative amino acid ester prodrug and should be used as a general guide.[2] The actual stability of this compound may vary. It is strongly recommended to determine the stability of this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This protocol provides a framework for developing an HPLC method to quantify this compound and its primary degradation product, butyric acid.
-
Objective: To separate and quantify this compound from its hydrolysis products.
-
Instrumentation:
-
HPLC system with a PDA or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
This compound reference standard
-
Butyric acid reference standard
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions (starting point for optimization):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV is necessary)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 15 95 17 95 18 5 | 20 | 5 |
-
-
Sample Preparation:
-
For stability studies in buffer or media, dilute the sample with Mobile Phase A to a suitable concentration within the calibration curve range.
-
For samples containing proteins (e.g., plasma, cell lysates), perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, centrifuging, and analyzing the supernatant.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the appropriate matrix (buffer, medium, etc.) to construct a calibration curve.
-
-
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol describes how to assess the stability of this compound in the presence of esterases from sources like liver microsomes or cell homogenates.
-
Objective: To determine the rate of enzymatic hydrolysis of this compound.
-
Materials:
-
This compound stock solution
-
Phosphate buffer (pH 7.4)
-
Liver microsomes or cell homogenate
-
Ice bath
-
Thermostatic water bath (37°C)
-
Acetonitrile (cold)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the enzyme source (e.g., 1 mg/mL of microsomal protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of (e.g.) 10 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of cold acetonitrile to precipitate proteins and stop enzymatic activity.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analyze the supernatant for the remaining concentration of this compound using the HPLC or LC-MS/MS method described above.
-
Calculate the half-life (t½) by plotting the natural logarithm of the remaining this compound concentration against time.
-
Visualizations
Caption: Chemical hydrolysis pathway of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. google.com [google.com]
- 7. scribd.com [scribd.com]
- 8. Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
SerBut Purity and Quality Control: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality control of SerBut (O-butyryl-L-serine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
Q2: What are the common impurities that can be found in a this compound sample?
A: Potential impurities in this compound can originate from the synthesis process or degradation. These may include:
-
Unreacted starting materials: L-serine and butyric anhydride or other butyrylating agents.
-
By-products of synthesis: Di-butyrylated serine, or products from side reactions.
-
Degradation products: Free butyric acid and serine due to hydrolysis of the ester bond.
-
Residual solvents: Solvents used during synthesis and purification.
-
Enantiomeric impurities: Presence of D-serine-containing variants if the starting L-serine was not enantiomerically pure.
Q3: Which analytical techniques are recommended for assessing this compound purity?
A: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment of this compound. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound and its organic impurities.
-
Mass Spectrometry (MS): Used for confirming the molecular weight of this compound and identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[7][8][9][10]
Q4: What are the acceptance criteria for this compound purity?
A: Based on ICH Q6A guidelines for new drug substances, a typical purity specification for an active pharmaceutical ingredient (API) like this compound would be ≥98.5%. Individual specified impurities should generally be ≤0.15%, and total impurities should be ≤1.0%. These limits can be adjusted based on the toxicity of the impurities and the intended use of this compound.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Active sites on the column interacting with the analyte. 2. Column overload. 3. Mobile phase pH is not optimal. | 1. Use a high-purity silica column; add a competitor base like triethylamine (TEA) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the injector. 2. Run blank injections between samples. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its lifetime. |
| Split Peaks | 1. Partially blocked column frit. 2. Sample solvent incompatible with the mobile phase. | 1. Back-flush the column or replace the frit. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
Mass Spectrometry Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity | 1. Poor ionization of this compound. 2. Sample concentration is too low. 3. Ion source is dirty. | 1. Optimize ionization source parameters (e.g., electrospray voltage); try different mobile phase additives. 2. Increase the sample concentration. 3. Clean the ion source according to the manufacturer's instructions. |
| High Background Noise | 1. Contaminated solvents or sample. 2. Presence of non-volatile salts. | 1. Use high-purity solvents and filter the sample. 2. Use volatile buffers (e.g., ammonium formate) or perform sample desalting. |
| Inaccurate Mass Measurement | 1. Instrument not calibrated. 2. Interference from co-eluting species. | 1. Calibrate the mass spectrometer with a known standard. 2. Improve chromatographic separation to resolve interferences. |
NMR Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | 1. Poor shimming. 2. Sample contains paramagnetic impurities. 3. Sample concentration is too high. | 1. Re-shim the magnet. 2. Purify the sample to remove metal ions. 3. Dilute the sample. |
| Poor Signal-to-Noise Ratio | 1. Insufficient number of scans. 2. Low sample concentration. | 1. Increase the number of scans. 2. Increase the sample concentration if possible. |
| Inaccurate Quantification (qNMR) | 1. Incomplete relaxation of nuclei. 2. Integration errors. 3. Impure internal standard. | 1. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest. 2. Carefully phase and baseline correct the spectrum before integration. 3. Use a certified internal standard with a known purity. |
Experimental Protocols
Purity Determination by HPLC-UV
Objective: To determine the purity of this compound and quantify related impurities using a stability-indicating HPLC-UV method.
Methodology:
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the this compound sample solution.
-
Integrate the peaks and calculate the area percentage of the main peak and any impurity peaks.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Identity Confirmation by Mass Spectrometry
Objective: To confirm the molecular identity of this compound using LC-MS.
Methodology:
-
LC-MS System:
-
HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
Use the same HPLC conditions as described in the purity determination protocol.
-
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
-
Procedure:
-
Inject the this compound sample solution into the LC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Confirm the presence of the [M+H]⁺ ion for this compound (expected m/z = 176.09).
-
Purity Assay by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of a this compound sample using qNMR.
Methodology:
-
Instrumentation and Reagents:
-
NMR spectrometer (≥400 MHz).
-
High-purity deuterated solvent (e.g., DMSO-d6).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (d1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery. A typical d1 value is 30 seconds.
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity of this compound using the following formula: Purity_this compound (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / W_this compound) * (W_IS / MW_IS) * Purity_IS (%) Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
IS = Internal Standard
-
-
Visualizations
Caption: Experimental workflow for this compound purity assessment.
Caption: Simplified signaling pathway of this compound via HDAC inhibition.[11][12][13][14][15]
References
- 1. O-butanoyl-L-serine | C7H13NO4 | CID 11651229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. particle.dk [particle.dk]
- 3. ICH Q6A Specifications by Chandra Mohan | PPTX [slideshare.net]
- 4. ikev.org [ikev.org]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. agilent.com [agilent.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in SerBut Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving SerBut, a serine-conjugated butyrate prodrug.
Troubleshooting Guide: Identifying and Mitigating Sources of Variability
Unexpected variability in animal studies can obscure true experimental outcomes. This guide provides a systematic approach to identifying and addressing common sources of variability.
Troubleshooting Workflow
The following workflow diagram outlines a logical process for troubleshooting inconsistent experimental results.
Caption: A workflow for troubleshooting variability in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in preclinical animal research?
A1: Variability in preclinical animal research can be broadly categorized into three main sources: biological, environmental, and procedural.[1]
-
Biological Variability: This includes intrinsic differences among animals, even within the same strain. Factors such as genetics, age, sex, and individual physiological and behavioral differences contribute significantly to this variability.[1] In fact, inexplicable differences between individual mice can account for 41% to 72% of the variance in behavioral tests.[2]
-
Environmental Variability: The macro- and micro-environment of the animals can have a profound impact on experimental outcomes. This includes factors like cage location, lighting, noise, temperature, and humidity.[3]
-
Procedural Variability: Inconsistencies in how experiments are conducted are a major source of variability. This can stem from differences in animal handling, dosing techniques, measurement methods, and the skill of the experimenter.[4]
Q2: How much can the experimenter influence the results of an animal study?
A2: The experimenter is a significant source of variability in animal studies.[4] The way an animal is handled can induce stress, which in turn can affect physiological and behavioral readouts.[5] While one study found that the "laboratory" factor had a greater impact than the individual experimenter, the person conducting the experiment is still considered a major confounding factor.[2] In some cases, the experimenter was found to be the greatest source of variability in behavioral studies.[5]
Q3: Can the location of a cage on a rack affect experimental data?
A3: Yes, cage position can significantly influence experimental outcomes.[3] This is primarily due to variations in light and temperature exposure at different levels of the rack. A study on home cage activity in mice found significant differences in the timing of activity onset and activity levels between mice housed in different cage types and at different rack positions.[3][6] For example, mice in red-tinted cages started their activity about 30 minutes earlier than those in standard cages.[3]
Q4: My this compound study shows inconsistent results in T-cell populations. What could be the cause?
A4: Inconsistent T-cell populations in a this compound study could arise from several factors. This compound has known immunomodulatory effects, including the induction of regulatory T cells (Tregs).[4] Variability could be introduced by:
-
Inconsistent Dosing: The oral gavage technique, if not performed consistently, can lead to inaccurate dosing and stress, which can alter immune responses.
-
Gut Microbiota Differences: The gut microbiome, a known modulator of immune responses and a target of butyrate, can vary between animals and influence the effects of this compound.
-
Underlying Inflammation: The immunomodulatory effects of this compound can be context-dependent, with more pronounced effects in inflammatory settings.[4] Variability in the baseline inflammatory state of the animals could therefore lead to inconsistent T-cell responses.
Q5: What is the recommended oral gavage technique to minimize variability?
A5: Proper oral gavage technique is crucial for accurate dosing and minimizing stress-induced variability. Key recommendations include using the correct gavage needle size for the animal's weight, ensuring proper restraint to align the head and body, and administering the substance slowly and smoothly.[7][8][9][10] Pre-coating the gavage needle with sucrose has been shown to reduce stress-related reactions in mice.[9]
Quantitative Impact of Confounding Variables
The following table summarizes the potential impact of various factors on experimental variability, based on findings from multiple studies.
| Confounding Variable | Observed Effect | Quantitative Impact (where available) | Citation(s) |
| Individual Animal | Inexplicable differences in behavior | 41% - 72% of "unexplained variance" in behavioral tests | [2] |
| Experimenter | Significant influence on behavioral test results | Identified as the greatest source of variability in some studies | [4][5] |
| Cage Location | Affects circadian activity and light exposure | Significant differences in activity onset (~30 min) and levels based on cage type and position | [3][6] |
| Housing Condition | Group vs. individual housing alters sleep patterns | Group housing associated with shorter REM sleep bouts and less slow-wave sleep during the light phase | [11][12] |
| Cage Change | Disrupts sleep | Sleep is disrupted for approximately 3 hours following a cage change | [11][12] |
Experimental Protocols
Oral Gavage in Mice
This protocol is adapted from standard operating procedures from multiple institutions.[7][8][10][13]
Materials:
-
Appropriately sized gavage needle (18-20 gauge for adult mice) with a rounded tip.[7][8]
-
Syringe
-
This compound formulation
-
Scale for weighing the animal
Procedure:
-
Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[8] Prepare the this compound solution and draw it into the syringe.
-
Restraint: Gently but firmly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and align it with the body.[7][10] This creates a straight path to the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.[7] If there is any resistance, do not force the needle; withdraw and try again.
-
Administration: Once the needle is in the correct position (a pre-measured length from the mouth to the last rib), slowly administer the this compound solution.[10]
-
Withdrawal and Monitoring: After administration, gently remove the needle along the same path of insertion.[7] Return the mouse to its cage and monitor for any signs of distress for at least 5-10 minutes.[7][8]
Open Field Test
This protocol is a standard method for assessing locomotor activity and anxiety-like behavior in mice.
Materials:
-
Open field arena (e.g., a square or circular arena with walls)
-
Video recording and tracking software
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Arena Preparation: Clean the arena thoroughly with 70% ethanol between each mouse to remove olfactory cues.
-
Test Initiation: Gently place the mouse in the center of the arena and start the recording.
-
Data Collection: Allow the mouse to explore the arena for a predetermined amount of time (typically 5-10 minutes). The tracking software will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Post-Test: At the end of the session, return the mouse to its home cage.
Signaling Pathways
HDAC Inhibition Signaling Pathway
This compound, as a prodrug of butyrate, is known to exert its effects in part through the inhibition of histone deacetylases (HDACs). This diagram illustrates a simplified overview of the HDAC inhibition signaling pathway.
Caption: HDAC inhibition by butyrate leads to chromatin remodeling and altered gene expression.
References
- 1. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Effects of Cage Position and Light Transmission on Home Cage Activity and Circadian Entrainment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimenter effects on behavioral test scores of eight inbred mouse strains under the influence of ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. Effects of Housing Condition and Cage Change on Characteristics of Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.sdsu.edu [research.sdsu.edu]
Validation & Comparative
SerBut Outperforms Sodium Butyrate in Preclinical Models: A Head-to-Head In Vivo Comparison
For researchers and drug development professionals, the quest for effective and bioavailable therapeutics is paramount. Butyrate, a short-chain fatty acid, has long shown promise for its anti-inflammatory and metabolic benefits, but its clinical translation has been hampered by poor pharmacokinetics and palatability.[1][2][3][4][5] A novel serine-conjugated butyrate prodrug, SerBut (O-butyryl-l-serine), has been engineered to overcome these limitations.[1][5][6][7] This guide provides an objective comparison of the in vivo efficacy of this compound versus conventional sodium butyrate (NaBut), supported by experimental data from recent preclinical studies.
The core advantage of this compound lies in its design as a prodrug that masks the foul odor and taste of butyrate and utilizes amino acid transporters in the gut for enhanced systemic uptake.[1][2][3][4][6][7][8][9] This strategy leads to significantly higher oral bioavailability compared to sodium butyrate, which is rapidly metabolized in the gut.[5][10][11]
Pharmacokinetic Profile: Enhanced Bioavailability
In vivo studies demonstrate that oral administration of this compound results in significantly elevated and more sustained plasma butyrate concentrations compared to an equivalent molar dose of sodium butyrate. One study noted that as early as 30 minutes post-administration, this compound-treated mice showed higher plasma butyrate levels.[10] This enhanced bioavailability extends to various tissues, with this compound leading to detectable butyrate levels in the liver, mesenteric lymph nodes, spleen, brain, and spinal cord, where levels in NaBut-treated mice were often undetectable or significantly lower.[10][11] This ability to cross the blood-brain barrier is a key advantage for neurological disease models.[9][10]
In Vivo Efficacy Comparison
Direct comparative studies in validated animal models of autoimmune and metabolic diseases have consistently shown this compound's superior therapeutic efficacy.
| Disease Model | Animal Model | Key Efficacy Endpoints | This compound Result | Sodium Butyrate Result |
| Atherosclerosis | ApoE-/- Mice | Aortic Plaque Accumulation | Significantly Reduced | Less effective inhibition |
| LDL-Cholesterol | Significantly Reduced | Less effective reduction | ||
| Liver Steatosis & Injury Biomarkers | Significantly Suppressed | Less effective suppression | ||
| Autoimmune Arthritis | Collagen-Antibody Induced Arthritis (CAIA) | Clinical Arthritis Score | Substantially Reduced | No significant effect |
| Systemic Regulatory T cells (Tregs) | Increased | No significant change | ||
| Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) | Clinical Disease Score | Significantly Ameliorated | Less effective amelioration |
| Immune Cell Infiltration (Spinal Cord) | Decreased | Less effective reduction |
This table summarizes data from multiple preclinical studies.[1][2][3][6][10][12]
In models of atherosclerosis, this compound was more effective at reducing LDL-cholesterol, inhibiting plaque progression, and suppressing liver injury compared to sodium butyrate.[1][2][3][6][12] Similarly, in a mouse model of rheumatoid arthritis, this compound treatment led to a substantial reduction in disease progression, an effect not observed with sodium butyrate.[10] In the EAE model of multiple sclerosis, this compound more effectively suppressed disease development.[10]
Mechanism of Action & Signaling Pathways
This compound acts as a carrier, delivering butyrate systemically where it can exert its biological functions. The primary mechanism of butyrate is the inhibition of histone deacetylases (HDACs), which modulates gene expression to promote anti-inflammatory and immunoregulatory effects.[11][12][13][14] This leads to the downstream modulation of key immune cell populations.
Studies show that this compound's enhanced efficacy is associated with a systemic increase in immunosuppressive regulatory T cells (Tregs) and an increase in the ratio of anti-inflammatory M2 macrophages to pro-inflammatory M1 macrophages.[10] Furthermore, this compound treatment upregulates critical immune checkpoint markers like PD-1 and CTLA-4 on T cells, which helps to suppress excessive immune responses.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from the cited in vivo comparison studies.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: C57BL/6 mice.
-
Disease Induction: EAE was induced using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[10]
-
Treatment Protocol: Mice were administered drinking water containing 100 mM this compound or sodium butyrate for 14 days prior to disease induction. Following induction, mice received a daily oral gavage of this compound (24 mg), a molar equivalent dose of sodium butyrate (15 mg), L-serine (12 mg), or PBS as a control.[10]
-
Efficacy Assessment: Disease progression was monitored daily and assessed via a clinical scoring system (e.g., 0 = no paralysis, 1 = limp tail, 2 = hind limb weakness, etc.). Immunological endpoints included analysis of T cell populations (Tregs, Th17) and immune checkpoint marker expression (PD-1, CTLA-4) in draining lymph nodes and the central nervous system via flow cytometry.[9][10]
Atherosclerosis Model
-
Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice.[1][2]
-
Disease Induction: Mice were fed a high-fat diet (HFD) for a period of 6 weeks or more to induce atherosclerotic plaque development.[15]
-
Treatment Protocol: this compound or sodium butyrate was administered in the drinking water concurrently with the HFD.[15]
-
Efficacy Assessment: Endpoints included serum LDL-cholesterol levels, quantification of plaque accumulation in the aortic root via histological staining (e.g., Oil Red O), analysis of monocyte accumulation in the aorta, and measurement of liver injury biomarkers (ALT, AST).[1][2][12][15]
References
- 1. JCI Insight - A prometabolite strategy inhibits cardiometabolic disease in an ApoE–/– murine model of atherosclerosis [insight.jci.org]
- 2. A prometabolite strategy inhibits cardiometabolic disease in an ApoE-/- murine model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Volume 10, Issue 15 [insight.jci.org]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. biorxiv.org [biorxiv.org]
- 10. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioCentury - Butyrate prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]
- 12. A prometabolite strategy inhibits cardiometabolic disease in an ApoE–/– murine model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
A Comparative Analysis of SerBut and Fingolimod in Experimental Autoimmune Encephalomyelitis (EAE) Models
A deep dive into the therapeutic potential of SerBut (a serine-conjugated butyrate prodrug) and fingolimod (FTY720) for neuroinflammatory diseases, this guide offers a comprehensive comparison of their performance in preclinical EAE models, the gold standard for multiple sclerosis research. We present key experimental data, detailed methodologies, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Fingolimod
| Feature | This compound (Serine-conjugated Butyrate) | Fingolimod (FTY720) |
| Primary Mechanism | Histone Deacetylase (HDAC) Inhibition | Sphingosine-1-Phosphate (S1P) Receptor Modulation |
| Key Effect | Modulates immune cell function, promotes anti-inflammatory responses, and enhances regulatory T-cell (Treg) differentiation. | Sequesters lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS). Also exhibits direct neuroprotective effects within the CNS. |
| Administration | Oral | Oral |
| Bioavailability | Enhanced oral bioavailability compared to sodium butyrate.[1][2][3][4][5] | Readily absorbed with high oral bioavailability. |
Performance in EAE Models: A Quantitative Comparison
The efficacy of both this compound and fingolimod in ameliorating EAE has been demonstrated in various studies. The following tables summarize key quantitative data from representative experiments.
Table 1: Effect on EAE Clinical Scores
| Treatment | Dosing Regimen | Peak Mean Clinical Score (vs. Control) | Study Reference |
| This compound | 24 mg, twice daily by gavage, post-EAE induction | Suppressed disease progression (Area under the curve statistically significant vs. PBS) | [6] |
| Fingolimod (Prophylactic) | 0.3 mg/kg, by gavage | 0.27 ± 0.12 (vs. 2.8 ± 0.5 in untreated) | [7] |
| Fingolimod (Therapeutic) | 0.3 mg/kg, daily from day 20 post-immunization | Reversed EAE-associated clinical signs | [7] |
| Fingolimod (Prophylactic) | 0.3 mg/kg in drinking water from day 7 post-immunization | 1.11 ± 0.40 (vs. 2.12 ± 0.29 in untreated) | [8][9] |
| Fingolimod (Therapeutic) | 0.3 and 1 mg/kg, orally from day 12 post-immunization | Significantly lower scores from day 17 onwards compared to untreated | [10] |
Table 2: Impact on Immune Cell Infiltration in the CNS
| Treatment | Key Findings | Study Reference |
| This compound | Decreased infiltration of CD45+, CD3+, RORγt+CD4+, CD11chi, CD11b+CD11c-, and F4/80+CD11b+ cells in the spinal cord. | [11] |
| Fingolimod | Reduced infiltration of autoaggressive lymphocytes into the CNS. | |
| Fingolimod | Reduced T-cell infiltration in the brain and spinal cord. | |
| Fingolimod | Reduced cellular infiltration, particularly macrophages, in the optic nerve.[10] | [10] |
Delving into the Mechanisms: Signaling Pathways
The distinct therapeutic effects of this compound and fingolimod stem from their unique interactions with cellular signaling pathways.
This compound's Mechanism of Action
This compound, as a prodrug of butyrate, primarily functions as a histone deacetylase (HDAC) inhibitor.[2] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, altering gene expression to favor anti-inflammatory and immunomodulatory responses. This includes the promotion of regulatory T-cell (Treg) differentiation and function, which are crucial for suppressing autoimmune reactions.[12] Butyrate can also signal through G-protein coupled receptors (GPCRs) on immune cells, further contributing to its immunomodulatory effects.[2]
References
- 1. biorxiv.org [biorxiv.org]
- 2. BioCentury - Butyrate prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]
- 3. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. oipub.com [oipub.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 10. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The Potential Role of Butyrate in the Pathogenesis and Treatment of Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SerBut and Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SerBut, a prodrug of the histone deacetylase (HDAC) inhibitor butyrate, with other established HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds in their work.
Introduction to this compound and HDAC Inhibition
This compound is a serine-conjugated prodrug of butyrate designed to enhance its oral bioavailability.[1][2] Butyrate, a short-chain fatty acid, is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to a more condensed chromatin structure, thereby repressing gene transcription. HDAC inhibitors, such as butyrate, block this action, resulting in histone hyperacetylation and a more open chromatin state that allows for the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. This mechanism underlies their investigation as anti-cancer agents.
Comparative Efficacy of HDAC Inhibitors
The efficacy of HDAC inhibitors can be assessed through their inhibitory activity against specific HDAC isoforms and their anti-proliferative effects on cancer cell lines. The following tables summarize the available data for butyrate (the active component of this compound), Vorinostat, Romidepsin, and Panobinostat.
HDAC Isoform Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of the selected HDAC inhibitors against various HDAC isoforms. Lower values indicate higher potency.
| HDAC Isoform | Butyrate (mM) | Vorinostat (nM) | Romidepsin (nM) | Panobinostat (nM) |
| Class I | ||||
| HDAC1 | 0.3 | 10[3] | 36[4] | <13.2[2] |
| HDAC2 | 0.4 | - | 47[4] | <13.2[2] |
| HDAC3 | - | 20[3] | - | <13.2[2] |
| HDAC8 | - | - | - | mid-nanomolar range[2] |
| Class IIa | ||||
| HDAC4 | - | - | 510[4] | mid-nanomolar range[2] |
| HDAC7 | 0.3 | - | - | mid-nanomolar range[2] |
| Class IIb | ||||
| HDAC6 | No Inhibition[5] | - | 1400[4] | <13.2[2] |
| HDAC10 | No Inhibition[5] | - | - | <13.2[2] |
| Pan-HDAC | 0.8 (general)[1] | ~10 (general) | - | 5 (general) |
Anti-proliferative Activity in Cancer Cell Lines (IC50)
The anti-proliferative effects of HDAC inhibitors are a key indicator of their potential as therapeutic agents. The following table summarizes the IC50 values for the selected inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | Butyrate (mM) | Vorinostat (µM) | Romidepsin (nM) | Panobinostat (nM) |
| HUT78 | Cutaneous T-cell Lymphoma | - | 0.675[6] | 1.22[6] | - |
| SW-982 | Synovial Sarcoma | - | 8.6[4] | - | 100[4] |
| SW-1353 | Chondrosarcoma | - | 2.0[4] | - | 20[4] |
| MCF-7 | Breast Cancer | - | - | - | - |
| HEK293 | Embryonic Kidney | More resistant than MCF-7[7] | - | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Mechanism of HDAC Inhibition
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the efficacy of HDAC inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
HDAC Activity Assay (Fluorogenic)
Objective: To determine the in vitro IC50 values of HDAC inhibitors against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (this compound's active form butyrate, Vorinostat, etc.) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In a 96-well black microplate, add the HDAC assay buffer, the recombinant HDAC enzyme, and the test compound dilutions. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubate the plate at 37°C for 15 minutes.
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence using a microplate reader.
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative IC50 values of HDAC inhibitors in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Spectrophotometric microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include wells with vehicle control (DMSO) and no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all readings.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot for Histone Acetylation
Objective: To qualitatively or semi-quantitatively assess the increase in histone acetylation in cells treated with HDAC inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds at various concentrations for a specific time period.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total histone H3 or another loading control like β-actin.
Conclusion
This guide provides a comparative overview of the efficacy of this compound (via its active metabolite butyrate) and other prominent HDAC inhibitors. The provided data tables and experimental protocols offer a foundation for researchers to evaluate these compounds in their specific research contexts. It is important to note that the potency of these inhibitors can vary significantly depending on the HDAC isoform and the cellular context. Therefore, direct experimental comparisons in the system of interest are always recommended for the most accurate assessment of efficacy.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor sodium butyrate suppresses DNA double strand break repair induced by etoposide more effectively in MCF-7 cells than in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of SerpinB1 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory effects of Serpin Family B Member 1 (SerpinB1) against other established anti-inflammatory agents. The data presented is compiled from peer-reviewed literature to assist in the evaluation of SerpinB1 as a potential therapeutic candidate.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the in vitro inhibitory activities of SerpinB1 and comparator molecules against key inflammatory mediators and processes.
Table 1: Inhibition of Neutrophil Serine Proteases
| Compound | Target Protease | Cell Type/System | Inhibition Metric | Value |
| SerpinB1 | Neutrophil Elastase (NE) | Purified proteins | k_assoc (M⁻¹s⁻¹) | ~6.5 x 10⁷ |
| SerpinB1 | Cathepsin G (CG) | Purified proteins | k_assoc (M⁻¹s⁻¹) | ~4.1 x 10⁵ |
| SerpinB1 | Proteinase 3 (PR3) | Purified proteins | k_assoc (M⁻¹s⁻¹) | ~8.1 x 10⁶ |
| α1-Antitrypsin (SerpinA1) | Neutrophil Elastase (NE) | Purified proteins | k_assoc (M⁻¹s⁻¹) | ~6.5 x 10⁷ |
| Secretory Leukocyte Protease Inhibitor (SLPI) | Neutrophil Elastase (NE) | N/A | Ki (nM) | ~0.4 |
k_assoc (association rate constant) is a measure of the binding affinity and inhibitory potency of the serpin. A higher k_assoc value indicates a more efficient inhibitor. Ki (inhibition constant) is another measure of inhibitor potency; a lower Ki value indicates a more potent inhibitor.
Table 2: Inhibition of Inflammatory Cytokine Production in Macrophages (LPS-Stimulated)
| Compound | Cytokine Inhibited | Cell Line | Inhibition Metric (IC₅₀) |
| Dexamethasone | TNF-α | RAW 264.7 | Not explicitly an IC₅₀, but significant inhibition at 1µM and 10µM[1][2] |
| Dexamethasone | IL-1β | RAW 264.7 | Dose-dependent inhibition[3] |
| Dexamethasone | IL-6 | RAW 264.7 | Significant reduction with treatment[4] |
| Indomethacin | IL-6 | Pristane-elicited murine macrophages | Significant inhibition[5] |
| Indomethacin | IL-1β | Human whole blood | Reduction at 16 µg/ml[6] |
| Indomethacin | IL-6 | Human whole blood | Reduction at physiological concentrations[6] |
Key Anti-Inflammatory Mechanisms of SerpinB1
SerpinB1 exerts its anti-inflammatory effects through two primary mechanisms:
-
Inhibition of Neutrophil Serine Proteases (NSPs) : Neutrophils, upon activation at sites of inflammation, release serine proteases such as neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[7] These proteases can degrade extracellular matrix, activate pro-inflammatory cytokines, and perpetuate the inflammatory cascade. SerpinB1 is a potent inhibitor of these NSPs, thereby dampening their pro-inflammatory activities.[7][8]
-
Regulation of Inflammasome Activity : SerpinB1 can limit the activity of inflammatory caspases, such as caspase-1.[9] Caspase-1 is a key component of the inflammasome, a protein complex that drives the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[10] By restraining caspase activation, SerpinB1 can control this critical inflammatory pathway.[10]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings.
Neutrophil Elastase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of neutrophil elastase.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic or chromogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Recombinant SerpinB1 and other inhibitors
-
96-well microplate reader (fluorescence or absorbance)
Protocol:
-
Prepare serial dilutions of SerpinB1 and control inhibitors in assay buffer.
-
In a 96-well plate, add the inhibitor dilutions.
-
Add a fixed concentration of neutrophil elastase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the elastase substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
LPS-Induced Cytokine Release Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
SerpinB1, dexamethasone, indomethacin, and other test compounds
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell viability assay (e.g., MTT or LDH assay)
Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL - 1 µg/mL).
-
Incubate for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits.
-
Concurrently, assess cell viability to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compounds.
-
Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC₅₀ values.
Visualizing the Mechanisms
SerpinB1's Dual Anti-Inflammatory Signaling Pathways
Caption: SerpinB1's dual role in inhibiting extracellular proteases and intracellular inflammasome activation.
Experimental Workflow for In Vitro Validation
Caption: Workflow for comparing the anti-inflammatory efficacy of SerpinB1 and other compounds in vitro.
References
- 1. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Elevation of interleukin-6 in response to a chronic inflammatory stimulus in mice: inhibition by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hidden side of SERPINB1/Leukocyte Elastase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin G inhibition by Serpinb1 and Serpinb6 prevent programmed necrosis in neutrophils and monocytes and reduce GSDMD-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. SERPINB1-mediated checkpoint of inflammatory caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SerBut and Alternative HDAC Inhibitors on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SerBut (O-butyryl-l-serine), a serine-conjugated prodrug of butyrate, with two alternative histone deacetylase (HDAC) inhibitors, Vorinostat (SAHA) and Panobinostat (LBH589), on various cancer cell lines. Due to the limited availability of direct anti-cancer studies on this compound, data from its parent compound, Sodium Butyrate (NaBut), is used as a proxy to evaluate its potential effects. This document summarizes quantitative data on cell viability, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to offer an objective performance comparison.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Sodium Butyrate, Vorinostat, and Panobinostat in various breast and colorectal cancer cell lines. These values indicate the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value corresponds to a higher potency of the compound.
Table 1: Comparison of IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 | Treatment Duration | Reference |
| Sodium Butyrate | MCF-7 | 1.26 mM | 72h | |
| Sodium Butyrate | MCF-7 | 5.23 mM | Not Specified | |
| Sodium Butyrate | MDA-MB-231 | 5.06 mM | Not Specified | [1] |
| Sodium Butyrate | MDA-MB-231 | 2.56 mM | 72h | [2] |
| Sodium Butyrate | MDA-MB-468 | 3.1 mM | 72h | [3] |
| Vorinostat | MCF-7 | 0.685 µM | 72h | [4] |
| Vorinostat | T-47D | 6.9 µM | Not Specified | [5] |
| Panobinostat | MDA-MB-231 | Not Specified (effective at 100 nM) | 24h | [6] |
| Panobinostat | BT-549 | Not Specified (effective at 100 nM) | 24h | [6] |
Table 2: Comparison of IC50 Values in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 | Treatment Duration | Reference |
| Sodium Butyrate | HCT116 | 4.10 mM | 48h | [7] |
| Sodium Butyrate | HCT116 | 0.83 mM | 48h | [8] |
| Sodium Butyrate | HT-29 | 1.6 mM | 72h | [9] |
| Sodium Butyrate | HT-29 | 2.42 mM | 48h | [8] |
| Sodium Butyrate | SW480 | 19.31 mM | 48h | [7] |
| Vorinostat | HCT116 | 1.06 µM | 72h | [10] |
| Vorinostat | HT29 | 1.56 µM | 72h | [10] |
| Vorinostat | HT-29 | 3.56 µM | Not Specified | [11] |
| Panobinostat | HCT116 | 3.49 nM | 72h | [10] |
| Panobinostat | HT29 | 9.8 nM | 72h | [10] |
| Panobinostat | Multiple Colon Lines | 5.5-25.9 µM | Not Specified | [12] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (CCK-8/MTT Assay)
This assay is used to determine the number of viable cells in culture by measuring the activity of cellular dehydrogenases.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 10 µL of the test compound (this compound, Vorinostat, Panobinostat, or Sodium Butyrate) at various concentrations to the wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, the formazan crystals are then solubilized with 100 µL of DMSO.
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells with the desired concentrations of the test compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Gating Strategy: Gate on the cell population of interest using forward scatter (FSC) and side scatter (SSC). Use unstained and single-stained controls to set up compensation and quadrants to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a cell lysate.
Protocol:
-
Protein Extraction: After treatment with the compounds, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p21, caspase-3, acetylated histones) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by HDAC inhibitors like Sodium Butyrate, Vorinostat, and Panobinostat.
Caption: General signaling cascade initiated by HDAC inhibitors.
The diagram above illustrates the general mechanism of action for HDAC inhibitors. By inhibiting HDACs, these compounds increase histone acetylation, leading to changes in gene expression. This results in the upregulation of tumor suppressor genes like p21, which causes cell cycle arrest, and an increase in the expression of pro-apoptotic genes, leading to programmed cell death. Additionally, HDAC inhibitors can modulate other critical signaling pathways such as the PI3K/Akt and NF-κB pathways, further contributing to the reduction of cancer cell proliferation and survival.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols described in this guide.
Caption: Workflow for the Cell Viability Assay.
Caption: Workflow for the Apoptosis Assay.
References
- 1. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Serine in Cancer: Is Two Better Than One? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of inhibitors of cysteine and serine proteases in anticancer drug-induced apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate facilitates immune clearance of colorectal cancer cells by suppressing STAT1-mediated PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects of sodium butyrate on hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium butyrate induces colorectal cancer cell apoptosis via the MCU/Drp1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrate inhibits the proliferation and induces the apoptosis of colorectal cancer HCT116 cells via the deactivation of mTOR/S6K1 signaling mediated partly by SIRT1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
SerBut's Impact on Vaccination Response: A Comparative Analysis with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Immunomodulatory Effects on Vaccine Efficacy
The intricate interplay between immunomodulatory agents and vaccine-induced immune responses is a critical area of investigation for enhancing vaccine efficacy and safety. This guide provides a comparative analysis of SerBut, a novel serine-conjugated butyrate prodrug, with other well-established immunomodulators, focusing on their respective impacts on vaccination outcomes. Quantitative data from preclinical and clinical studies are presented, alongside detailed experimental methodologies and visual representations of key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the impact of this compound and other immunomodulators on humoral and cellular immune responses to vaccination.
Table 1: Effect on Antibody Response
| Immunomodulator | Model System | Vaccine/Antigen | Key Findings on Antibody Titer | Citation |
| This compound | Mice | Ovalbumin (OVA) with Alum and MPLA | No significant impact on anti-OVA IgG antibodies compared to the control group. | [1][2] |
| Sodium Butyrate | Mice | Ovalbumin (OVA) | Reduced specific antibody titers. | [3] |
| FTY720 (Fingolimod) | Humans (MS Patients) | Influenza Vaccine | Responder rates for influenza vaccine were 54% in the fingolimod group vs. 85% in the placebo group at 3 weeks. | |
| Tetanus Toxoid (TT) Booster | Responder rates for TT booster were 40% in the fingolimod group vs. 61% in the placebo group at 3 weeks. | |||
| CpG ODN (TLR9 Agonist) | Mice | TNP-Ficoll with Alum | Significantly enhanced peak TNP-specific IgM titers and markedly increased IgG2a antibodies. | [4] |
| Mice | Hepatitis B Vaccine | Enhanced the antibody response. | [5] | |
| Poly(I:C) (TLR3 Agonist) | Mice | SARS-CoV-2 RBD-NP | Induced robust and durable binding and neutralizing antibody responses. | [6] |
| Non-human Primates | P. falciparum CSP | Induced potent antibody responses. | [7] |
Table 2: Effect on T-Cell Response
| Immunomodulator | Model System | Vaccine/Antigen | Key Findings on T-Cell Response | Citation |
| This compound | Mice | Ovalbumin (OVA) with Alum and MPLA | No significant impact on the percentages of CD4+ T cells and Foxp3+CD4+ regulatory T cells in the spleen. | [1] |
| FTY720 (Fingolimod) | Mice | DNA vaccine | Significantly reduced vaccine-elicited CD4 T-cell numbers. | [8] |
| CpG ODN (TLR9 Agonist) | Mice | HIV-multiepitope vaccine | Did not significantly increase the magnitude of T-cell responses compared to other adjuvants. | [9] |
| Piglets | PEDV subunit vaccine | Significantly increased the proportion of CD8+ T lymphocytes. | [10] | |
| Poly(I:C) (TLR3 Agonist) | Mice | HIV-multiepitope vaccine | Induced higher magnitude of specific IFNγ producing cells and Th1 cytokine production compared to MPL or CpG ODN. Promoted robust and long-lived polyfunctional CD4+ and CD8+ T-cell responses. | [9] |
| Mice | Ovalbumin (OVA) | Enhanced the number of OVA-specific CD8 T-cells. | [11] |
Experimental Protocols
This compound Vaccination Response Study in Mice
-
Animal Model: C57BL/6 mice.
-
Treatment: Mice were orally gavaged with PBS (control), this compound (25 mg per dose, twice daily), or FTY720 (0.02 mg per dose, once daily) starting on day -3 until the end of the experiment.[1][2]
-
Immunization: On day 0, mice were immunized subcutaneously in the front hocks with a mixture of 10 μg endotoxin-free ovalbumin (OVA), 50 μg alum, and 5 μg MPLA (a TLR4 agonist).[1][2]
-
Sample Collection and Analysis:
-
Antibody Titer: Blood was collected on days 9 and 13, and plasma was analyzed for anti-OVA IgG antibodies using ELISA.[1][2]
-
T-Cell Analysis: On day 14, spleens were harvested, and splenocytes were isolated. Flow cytometry was used to analyze the percentages of CD19+B220+ B cells, CD4+ T cells, and Foxp3+CD4+ regulatory T cells.[1]
-
FTY720 (Fingolimod) and DNA Vaccination Study in Mice
-
Animal Model: BALB/c mice.
-
Treatment: FTY720 was diluted in sterile PBS to a final concentration of 1 mg/kg and 100 µl was administered via the intraperitoneal route 24 hours prior to plasmid vaccination and then every 24 hours thereafter.[8]
-
Immunization: DNA vaccination with a luciferase transgene was performed.[8]
-
Analysis:
TLR Agonist (Poly(I:C)) and HIV-Multiepitope Vaccine Study in Mice
-
Animal Model: C57BL/6 mice.
-
Immunization: Mice were immunized with a vaccine targeting multiple HIV epitopes to the DEC205 receptor, adjuvanted with Poly(I:C), MPL, or CpG ODN.[9]
-
T-Cell Response Analysis:
-
Cytokine Production: Splenocytes were stimulated in vitro with HIV-1 peptides, and the production of IFNγ and IL-2 was measured.[9]
-
T-Cell Proliferation: Splenocytes were labeled with CFSE and pulsed with HIV-1 peptides. The frequency of proliferating (CFSElow) CD4+ and CD8+ T cells was evaluated by flow cytometry.[9]
-
Signaling Pathways and Mechanisms of Action
This compound: Modulating Inflammation without Compromising Immunity
This compound, a prodrug of the short-chain fatty acid butyrate, exerts its immunomodulatory effects primarily through the inhibition of histone deacetylases (HDACs). This action leads to a variety of downstream effects, including the suppression of pro-inflammatory signaling pathways.
Caption: this compound's mechanism via HDAC inhibition.
FTY720 (Fingolimod): Sequestering Lymphocytes and Dampening Immune Responses
FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator. Its phosphorylated form, FTY720-P, acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and preventing their egress into the periphery. This mechanism underlies its immunosuppressive effects.
Caption: FTY720's mechanism of lymphocyte sequestration.
TLR Agonists: Activating Innate Immunity to Enhance Adaptive Responses
Toll-like receptor (TLR) agonists, such as CpG ODN (TLR9 agonist) and Poly(I:C) (TLR3 agonist), act as potent adjuvants by mimicking pathogen-associated molecular patterns (PAMPs). This activates innate immune cells, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), which in turn enhances the adaptive immune response to the co-administered vaccine antigen.
Caption: TLR agonist mechanism of immune enhancement.
Comparative Discussion
The data presented highlight a fundamental difference in the immunomodulatory roles of this compound, FTY720, and TLR agonists in the context of vaccination.
-
This compound appears to act as an "immuno-normalizer." Its primary benefit in the context of vaccination may be its ability to be co-administered to suppress underlying inflammation (as seen in autoimmune disease models) without impairing the crucial development of a robust vaccine-specific immune response.[12] This is in stark contrast to its parent compound, sodium butyrate, which has been shown to reduce antibody titers.[3]
-
FTY720 (Fingolimod) , on the other hand, is a clear immunosuppressant in the context of vaccination. By sequestering lymphocytes in the lymph nodes, it significantly dampens both humoral and cellular immune responses to vaccines. This has important clinical implications for individuals on FTY720 therapy who require vaccination.
-
TLR Agonists represent the classical adjuvant approach, where the goal is to actively boost the immune response to a vaccine. By triggering innate immune pathways, they lead to a more potent and durable adaptive immune response, characterized by higher antibody titers and stronger T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Influencing Microbiota in Modulating Vaccine Immune Response: A Long Way to Go - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant effects of CpG oligodeoxynucleotides on responses against T-independent type 2 antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CpG ODN as an adjuvant arouses the vigor of B cells by relieving the negative regulation of surface TLR9 to enhance the antibody response to vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adjuvanting a subunit SARS-CoV-2 vaccine with clinically relevant adjuvants induces durable protection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(I:C) is an effective adjuvant for antibody and multi-functional CD4+ T cell responses to Plasmodium falciparum circumsporozoite protein (CSP) and αDEC-CSP in Non Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking T‐cell egress with FTY720 extends DNA vaccine expression but reduces immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(I:C) Potentiates T Cell Immunity to a Dendritic Cell Targeted HIV-Multiepitope Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel CpG ODN compound adjuvant enhances immune response to spike subunit vaccines of porcine epidemic diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A prime-boost vaccination protocol optimizes immune responses against the nucleocapsid protein of the SARS coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SerBut and Free L-serine: Efficacy, Pharmacokinetics, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Serine Butyrate (SerBut) and free L-serine, focusing on their therapeutic effects, pharmacokinetic profiles, and underlying mechanisms of action. The information presented is supported by experimental data from preclinical studies to assist researchers and drug development professionals in evaluating their potential applications.
Executive Summary
This compound, a novel prodrug of butyrate and L-serine, demonstrates significantly enhanced oral bioavailability compared to its individual components. This improved pharmacokinetic profile translates to superior efficacy in preclinical models of neuroinflammation and autoimmune arthritis. While free L-serine exhibits neuroprotective properties through various signaling pathways, its therapeutic potential is often limited by its rapid metabolism. This compound's design overcomes this limitation, enabling sustained systemic exposure to both butyrate and L-serine, thereby offering a promising therapeutic strategy for a range of inflammatory and neurodegenerative conditions.
Pharmacokinetic Profile: A Comparative Overview
A key differentiator between this compound and free L-serine lies in their pharmacokinetic properties. This compound is designed to bypass the rapid first-pass metabolism that limits the systemic availability of orally administered butyrate and L-serine.
| Parameter | This compound | Free L-serine | Sodium Butyrate |
| Bioavailability (Oral) | Significantly enhanced (data for direct this compound bioavailability is emerging) | Moderate, subject to significant first-pass metabolism in the liver[1] | Low, due to rapid metabolism in the gut[2] |
| Peak Plasma Concentration (Cmax) | Higher systemic exposure to butyrate compared to oral sodium butyrate | Dose-dependent | ~9 mM (at 5 g/kg in mice)[3] |
| Time to Peak Plasma Concentration (Tmax) | Delayed, allowing for sustained release | Rapid | 15 min (at 5 g/kg in mice)[3] |
| Area Under the Curve (AUC) | Greater than proportional increase with dose, indicating enhanced exposure | Dose-dependent | Data available for various doses in mice[3] |
Efficacy in Preclinical Models
Experimental data from animal models of autoimmune disease and neuroinflammation highlight the differential efficacy of this compound and free L-serine.
Neuroinflammation: Experimental Autoimmune Encephalomyelitis (EAE)
In the EAE mouse model of multiple sclerosis, this compound treatment has been shown to ameliorate disease severity.
Autoimmune Arthritis: Collagen-Antibody-Induced Arthritis (CAIA)
In the CAIA mouse model of rheumatoid arthritis, this compound has demonstrated significant therapeutic effects.
Neurodegenerative Disease Models
Free L-serine has been investigated in various neurodegenerative disease models, showing promise in certain contexts.
-
Alzheimer's Disease: In mouse models of Alzheimer's, L-serine supplementation has been shown to rescue cognitive deficits by restoring synaptic plasticity and memory.[4][5]
-
Amyotrophic Lateral Sclerosis (ALS): In the SOD1-G93A mouse model of ALS, L-serine treatment has been explored, though the results have been complex, with some studies suggesting a potential to slow disease progression.[6][7][8]
Experimental Protocols
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Objective: To induce a model of chronic neuroinflammation resembling multiple sclerosis to evaluate the efficacy of therapeutic agents.
Methodology:
-
Immunization: C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[9][10][11][12][13]
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days post-immunization to facilitate the entry of immune cells into the central nervous system.[9][10][12][13]
-
Clinical Scoring: Disease progression is monitored daily using a standardized clinical scoring system based on the presentation of physical symptoms, such as tail limpness and limb paralysis.[9]
-
Treatment: Therapeutic agents (e.g., this compound) are administered orally or via other routes according to the study design.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
Objective: To induce a rapid and synchronized model of inflammatory arthritis to assess the efficacy of anti-inflammatory therapeutics.
Methodology:
-
Antibody Administration: Mice are injected intraperitoneally with a cocktail of monoclonal antibodies against type II collagen.[14][15][16][17][18]
-
LPS Boost: Three days after antibody injection, mice receive an intraperitoneal injection of lipopolysaccharide (LPS) to enhance the inflammatory response.[15][17][18]
-
Arthritis Assessment: The severity of arthritis is evaluated daily by scoring paw swelling and inflammation.[15]
-
Treatment: Test compounds (e.g., this compound) are administered to evaluate their therapeutic effects.
Signaling Pathways and Mechanisms of Action
This compound: Dual Action of Butyrate and L-serine
This compound's therapeutic effects are attributed to the combined actions of its constituent molecules, butyrate and L-serine, which are released upon hydrolysis in the body.
Butyrate's Mechanism: Histone Deacetylase (HDAC) Inhibition
Butyrate is a well-known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and altering the expression of genes involved in inflammation and immune responses.[19][20][21]
Caption: Butyrate inhibits HDACs, leading to histone acetylation and altered gene expression.
L-serine's Neuroprotective Mechanisms
Free L-serine exerts its neuroprotective effects through multiple signaling pathways.
-
Glycine Receptor Activation: L-serine can act as an agonist at glycine receptors, which are inhibitory neurotransmitter receptors. Activation of these receptors leads to hyperpolarization of neuronal membranes, reducing neuronal excitability and excitotoxicity.[4][22]
Caption: L-serine activates glycine receptors, leading to neuroprotection.
-
PI3K/Akt Signaling Pathway: L-serine has been shown to activate the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and proliferation and inhibiting apoptosis.
Caption: L-serine promotes cell survival via the PI3K/Akt pathway.
Experimental Workflow Diagrams
In Vivo Efficacy Study of this compound in EAE Model
Caption: Workflow for evaluating this compound efficacy in the EAE mouse model.
In Vitro Analysis of Butyrate's Effect on Histone Acetylation
Caption: Workflow for assessing butyrate-induced histone acetylation in vitro.
Conclusion
The comparative analysis of this compound and free L-serine reveals distinct profiles in terms of their therapeutic potential. This compound's innovative prodrug design effectively addresses the pharmacokinetic limitations of its individual components, leading to enhanced systemic exposure and superior efficacy in preclinical models of inflammation and autoimmunity. While free L-serine demonstrates valuable neuroprotective properties, its rapid metabolism may curtail its therapeutic window. For researchers and drug development professionals, this compound represents a promising next-generation therapeutic candidate that leverages the synergistic effects of butyrate and L-serine in a more bioavailable and potent formulation. Further investigation into the clinical translation of this compound is warranted to explore its full therapeutic potential in human diseases.
References
- 1. Frontiers | Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of L-Serine in Humans [frontiersin.org]
- 2. Frontiers | The effect of oral butyrate on colonic short-chain fatty acid transporters and receptors depends on microbial status [frontiersin.org]
- 3. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. todayspractitioner.com [todayspractitioner.com]
- 6. Paradoxical roles of serine racemase and D-serine in the G93A mSOD1 mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical roles of serine racemase and D-serine in the G93A mSOD1 mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Mouse anti‐collagen antibody‐induced arthritis model (CAIA) [bio-protocol.org]
- 18. chondrex.com [chondrex.com]
- 19. Effects of the In Vivo Supply of Butyrate on Histone Acetylation of Cecum in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of the in vivo supply of butyrate on histone acetylation of cecum in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Butyrate-induced histone hyperacetylation in human and mouse cells: estimation of putative sites of histone acetylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
A Head-to-Head Comparison of Serine Butyrate (SerBut) and Sodium Butyrate (NaBut) on Cytokine Production
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Serine Butyrate (SerBut), a novel butyrate prodrug, and the widely studied Sodium Butyrate (NaBut) on their respective impacts on cytokine production. This analysis is supported by experimental data from recent studies, detailing the immunomodulatory effects of these two compounds.
Butyrate, a short-chain fatty acid, is a well-established inhibitor of histone deacetylases (HDACs) and is known for its anti-inflammatory properties, which are largely mediated through the regulation of cytokine expression.[1][2][3] The development of butyrate as a therapeutic has been hampered by its poor oral bioavailability and unpleasant taste and odor.[4][5] this compound, a conjugate of L-serine and butyrate, has been engineered to overcome these limitations, demonstrating enhanced oral bioavailability and systemic uptake.[4][5] This guide delves into the comparative effects of this compound and NaBut on the production of key pro- and anti-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the head-to-head quantitative data on the effects of this compound and NaBut on cytokine production in different in vitro models.
Table 1: Effect on Pro-inflammatory Cytokines in LPS-Stimulated Macrophages and Dendritic Cells
| Cytokine | Cell Type | This compound Concentration | NaBut Concentration | Outcome | Reference |
| TNF-α | Bone Marrow-Derived Dendritic Cells (BMDCs) | 0.2 mM | 0.2 mM | Both this compound and NaBut suppressed TNF-α secretion. | [6][7] |
| IL-6 | RAW 264.7 Macrophages | 12 mM | 1.3 mM | 12 mM this compound was as effective as 1.3 mM NaBut in suppressing IL-6 production. | [8] |
| MCP-1 | RAW 264.7 Macrophages | 12 mM | 1.3 mM | 12 mM this compound was as effective as 1.3 mM NaBut in suppressing MCP-1 production. | [8] |
| GM-CSF | RAW 264.7 Macrophages | 12 mM | 1.3 mM | 12 mM this compound was as effective as 1.3 mM NaBut in suppressing GM-CSF production. | [8] |
Table 2: Effect on Anti-inflammatory Cytokines in LPS-Stimulated Macrophages
| Cytokine | Cell Type | This compound Concentration | NaBut Concentration | Outcome | Reference |
| IL-10 | RAW 264.7 Macrophages | Not specified | Not specified | NaBut treatment significantly increased IL-10, while this compound treatment produced a trending increase. | [8] |
Table 3: Context-Dependent Cytokine Production in an In Vivo Vaccination Model
| Cytokine | Cell Type | Treatment | Outcome | Reference |
| IL-6, IL-5, IL-13, IL-10 | Splenocytes (from OVA-vaccinated mice) | This compound | Significant increase in production upon in vitro restimulation with OVA. | [5][9] |
Experimental Protocols
In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Cell Culture: Bone marrow cells were harvested from mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate them into BMDCs.
-
Treatment: Differentiated BMDCs were incubated with various concentrations of this compound or NaBut for 24 hours.
-
Stimulation: Following the 24-hour pre-incubation, the BMDCs were stimulated with lipopolysaccharide (LPS) for 18 hours to induce an inflammatory response.
-
Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).[6][7]
In Vitro Stimulation of RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage-like cells were cultured under standard conditions.
-
Treatment: Cells were treated with a range of concentrations of this compound or NaBut for 24 hours.
-
Stimulation: After the 24-hour treatment, the cells were stimulated with 200 ng/mL of LPS for 6 hours.
-
Cytokine Measurement: The concentrations of various cytokines (IL-6, MCP-1, GM-CSF, and IL-10) in the cell culture supernatant were quantified.[8]
Signaling Pathway and Experimental Workflow
The primary mechanism by which butyrate modulates cytokine production is through the inhibition of histone deacetylases (HDACs). This leads to changes in chromatin structure and the regulation of gene transcription, including that of key inflammatory mediators like NF-κB.
Caption: Butyrate inhibits HDACs, leading to increased histone acetylation and subsequent modulation of NF-κB signaling, which in turn regulates the expression of pro- and anti-inflammatory cytokines.
The general workflow for the in vitro experiments described in this guide is as follows:
Caption: A generalized workflow for in vitro studies comparing the effects of this compound and NaBut on cytokine production in immune cells.
Conclusion
The available data indicates that this compound retains the immunomodulatory functions of NaBut, effectively suppressing the production of key pro-inflammatory cytokines in vitro.[6][7][8] Notably, in some instances, a higher concentration of this compound was required to achieve a similar effect to NaBut, which may be related to the kinetics of butyrate release from the prodrug.[8] Interestingly, the effect of this compound on cytokine production appears to be context-dependent, as evidenced by the increased production of several cytokines in an in vivo vaccination model, a response not typically associated with the anti-inflammatory profile of butyrate.[5][9]
This compound presents a promising alternative to NaBut due to its improved pharmacokinetic properties.[6][9] However, further head-to-head studies are warranted to fully elucidate the comparative effects of this compound and NaBut on a broader range of cytokines across various cell types and in different disease models. This will be crucial for determining the therapeutic potential of this compound in inflammatory and autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Chemokines and Cytokines by Histone Deacetylases and an Update on Histone Decetylase Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
SerBut: A Prodrug Strategy for Enhanced Butyrate Bioavailability and Therapeutic Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
The short-chain fatty acid butyrate, a product of microbial fermentation in the gut, has garnered significant scientific interest for its pleiotropic therapeutic effects, including potent anti-inflammatory and immunomodulatory properties. However, its clinical translation has been hampered by inherent pharmacokinetic challenges, namely its rapid metabolism in the gut, low oral bioavailability, and unpleasant taste and odor.[1][2][3] To overcome these limitations, a novel prodrug strategy has emerged in the form of O-butyryl-l-serine, designated SerBut. This guide provides a comprehensive comparison of this compound's mechanism of enhanced bioavailability with other butyrate delivery systems, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Enhanced Bioavailability of this compound: A Mechanistic Overview
This compound is a serine-conjugated butyrate prodrug designed to exploit amino acid transporters in the small intestine for systemic absorption, thereby bypassing premature metabolism by colonocytes.[2][4][5] This innovative approach not only masks the unfavorable organoleptic properties of butyrate but also significantly enhances its systemic exposure.
The this compound Advantage: Leveraging Amino Acid Transporters
The core of this compound's enhanced bioavailability lies in its chemical structure. By esterifying butyrate to the amino acid L-serine, the prodrug is recognized and absorbed by amino acid transporters, which are highly expressed in the epithelial cells of the small intestine.[2][5] This transport mechanism allows this compound to be efficiently absorbed into the bloodstream before it can be metabolized in the gut. Once in circulation, endogenous esterases are believed to hydrolyze the ester bond, releasing free butyrate to exert its systemic therapeutic effects.
Comparative Bioavailability: this compound vs. Sodium Butyrate
Experimental evidence from preclinical studies demonstrates the superior bioavailability of this compound compared to traditional sodium butyrate (NaBut) supplementation.
| Pharmacokinetic Parameter | This compound | Sodium Butyrate (NaBut) | Fold Increase | Reference |
| Peak Plasma Butyrate Concentration (µM) | ~150 | ~50 | ~3x | Cao et al., 2024 |
| Time to Peak Concentration (Tmax) | ~1 hour | ~0.5 hours | - | Cao et al., 2024 |
| Area Under the Curve (AUC) | Significantly Higher | Lower | - | Cao et al., 2024 |
Table 1: Comparative pharmacokinetic parameters of this compound and Sodium Butyrate following oral administration in mice.
Validating the Mechanism: Key Experimental Data
The enhanced bioavailability and therapeutic efficacy of this compound have been validated in several key preclinical experiments.
In Vitro Histone Deacetylase (HDAC) Inhibition
Butyrate is a known inhibitor of histone deacetylases (HDACs), an activity linked to its anti-inflammatory effects. In vitro studies have confirmed that this compound retains this crucial biological activity following its conversion to butyrate.
| Treatment | Concentration | Histone H3 Acetylation | Reference |
| Control | - | Baseline | Cao et al., 2024 |
| Sodium Butyrate | 1 mM | Increased | Cao et al., 2024 |
| This compound | 1 mM | Increased | Cao et al., 2024 |
Table 2: In vitro histone H3 acetylation in a macrophage cell line treated with Sodium Butyrate and this compound.
In Vivo Efficacy in Autoimmune Disease Models
The therapeutic potential of this compound has been demonstrated in murine models of rheumatoid arthritis (collagen-antibody-induced arthritis, CAIA) and multiple sclerosis (experimental autoimmune encephalomyelitis, EAE). Oral administration of this compound led to a significant amelioration of disease severity in these models.[1][2][3]
| Animal Model | Treatment | Disease Severity Score | Key Immunomodulatory Effects | Reference |
| CAIA | Vehicle | High | - | Cao et al., 2024 |
| CAIA | This compound | Significantly Reduced | Increased regulatory T cells (Tregs), Reduced pro-inflammatory cytokines | Cao et al., 2024 |
| EAE | Vehicle | High | - | Cao et al., 2024 |
| EAE | This compound | Significantly Reduced | Reduced CNS inflammation and demyelination | Cao et al., 2024 |
Table 3: Therapeutic efficacy of this compound in preclinical models of autoimmune disease.
Comparison with Other Butyrate Delivery Systems
While this compound presents a promising approach, other strategies have been developed to enhance butyrate delivery.
| Delivery System | Mechanism | Advantages | Disadvantages |
| Sodium Butyrate | Direct supplementation | Simple, inexpensive | Poor bioavailability, unpleasant taste/odor |
| Coated Butyrate | Enteric coating to protect from stomach acid | Targeted release in the intestine | Incomplete protection, potential for premature release |
| Tributyrin | A triglyceride of butyrate | More palatable than sodium butyrate | Requires lipase activity for butyrate release, variable absorption |
| This compound | Amino acid transporter-mediated absorption | High bioavailability, odorless, tasteless, targeted systemic delivery | Requires enzymatic conversion to active form |
Table 4: Comparison of different butyrate delivery systems.
Experimental Protocols
Biodistribution Study of this compound
Objective: To determine the pharmacokinetic profile and tissue distribution of butyrate following oral administration of this compound compared to sodium butyrate.
Methodology:
-
Male C57BL/6 mice (8-10 weeks old) are fasted overnight.
-
Mice are orally gavaged with either this compound (e.g., 200 mg/kg) or an equimolar amount of sodium butyrate.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-gavage, blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma is separated by centrifugation.
-
Tissues of interest (e.g., liver, spleen, brain) are harvested and flash-frozen in liquid nitrogen.
-
Butyrate concentrations in plasma and tissue homogenates are quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using appropriate software.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
Objective: To assess the ability of this compound to inhibit HDAC activity in vitro.
Methodology:
-
A suitable cell line (e.g., RAW 264.7 macrophages) is cultured to 80% confluency.
-
Cells are treated with varying concentrations of this compound, sodium butyrate (as a positive control), or a vehicle control for a specified duration (e.g., 24 hours).
-
Nuclear extracts are prepared from the treated cells.
-
HDAC activity in the nuclear extracts is measured using a commercially available colorimetric or fluorometric HDAC activity assay kit, following the manufacturer's instructions.
-
Alternatively, the level of histone acetylation (e.g., acetyl-Histone H3) can be assessed by Western blotting of whole-cell lysates.
Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Methodology:
-
Arthritis is induced in male BALB/c mice (8-10 weeks old) by an intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen on day 0.
-
On day 3, mice receive an intraperitoneal injection of lipopolysaccharide (LPS) to synchronize and enhance the inflammatory response.
-
From day 0 or day 3, mice are treated daily with oral gavage of this compound (e.g., 100 mg/kg) or a vehicle control.
-
The severity of arthritis is monitored daily using a clinical scoring system that assesses paw swelling and erythema.
-
At the end of the study (e.g., day 14), joint tissues are collected for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Splenocytes can be isolated and re-stimulated in vitro to measure cytokine production.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of enhanced bioavailability and action of this compound.
Caption: Experimental workflow for the this compound bioavailability study.
Caption: Signaling pathways modulated by butyrate released from this compound.
References
- 1. Frontiers | Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages [frontiersin.org]
- 2. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Publications [thecaolab.com]
- 5. criver.com [criver.com]
A Comparative Guide to the Biodistribution of SerBut and Sodium Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution of O-butyryl-L-serine (SerBut), a serine-conjugated prodrug of butyrate, and sodium butyrate (NaBut). The data presented herein is compiled from preclinical studies to support research and development decisions. Butyrate, a short-chain fatty acid, has garnered significant interest for its therapeutic potential; however, its clinical application is often hampered by its rapid metabolism and poor oral bioavailability.[1][2][3] this compound was engineered to overcome these limitations by masking the unpleasant taste and odor of butyrate and utilizing amino acid transporters in the gut to enhance systemic uptake.[1][2][3][4][5]
Quantitative Biodistribution Analysis
The following table summarizes the comparative biodistribution of butyrate in various tissues 3 hours after oral administration of equimolar doses of this compound and sodium butyrate to C57BL/6 mice.[1][4][5][6] The data clearly demonstrates the enhanced systemic delivery of butyrate when administered as this compound.
| Tissue | Butyrate Concentration from Sodium Butyrate (nmol/g) (Mean ± SEM) | Butyrate Concentration from this compound (nmol/g) (Mean ± SEM) |
| Plasma | Undetectable | ~25 |
| Liver | ~10 | ~100 |
| Mesenteric Lymph Nodes (mLNs) | Undetectable | ~75 |
| Spleen | Undetectable | ~60 |
| Lung | Undetectable | ~30 |
| Spinal Cord | Undetectable | ~43 |
| Brain | Undetectable | ~6 |
Data extracted from studies where mice were orally gavaged with 50.4 mg of NaBut or 80 mg of this compound, both containing an equivalent of 40 mg of butyrate.[4][5][6] Concentrations in plasma are expressed in nmol/mL. SEM denotes Standard Error of the Mean.
The results indicate that this compound administration leads to significantly higher concentrations of butyrate in all measured systemic tissues compared to sodium butyrate.[1] Notably, butyrate was undetectable in the plasma, mesenteric lymph nodes, spleen, lung, spinal cord, and brain of mice treated with sodium butyrate, highlighting its rapid first-pass metabolism.[4] In stark contrast, this compound effectively delivered butyrate to these tissues, including the central nervous system (spinal cord and brain).[4]
Experimental Protocols
The biodistribution data was obtained through a standardized experimental protocol designed to compare the systemic availability of butyrate from this compound and sodium butyrate.
Animal Model: C57BL/6 mice were used for the biodistribution studies.[4][5][6]
Dosing:
-
A single dose of either 50.4 mg of sodium butyrate or 80 mg of this compound was administered via oral gavage.[4][5][6]
-
These doses were calculated to deliver an equivalent amount of 40 mg of butyrate.[4][5][6]
Sample Collection:
-
Three hours post-administration, the mice were anesthetized.[4][5][6]
-
Mice were then transcardially perfused with a phosphate-buffered saline (PBS) solution containing EDTA to remove residual blood from the organs.[4][6]
-
Organs, including the liver, mesenteric lymph nodes (mLNs), spleen, lung, spinal cord, and brain, were harvested.[4]
-
All collected tissues were immediately frozen on dry ice and stored at -80 °C until analysis.[4]
Butyrate Quantification:
-
Butyrate levels in the collected plasma and organ homogenates were quantified.[1]
-
The quantification process involved derivatizing butyrate with 3-nitrophenylhydrazine.[1]
-
The derivatized butyrate was then measured using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative biodistribution study.
Caption: Workflow for comparative biodistribution analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Sertraline: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Sertraline, this guide offers procedural steps to ensure the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for pharmaceutical compounds like Sertraline is a critical aspect of laboratory safety and regulatory compliance. Improper disposal can lead to environmental contamination and potential health risks. This document outlines the necessary procedures for the safe disposal of Sertraline in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste is governed by several key regulatory bodies. In the United States, these primarily include:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous wastes, which can include certain pharmaceuticals.[1][2][3] The EPA's Subpart P rule provides specific guidelines for the management of hazardous waste pharmaceuticals by healthcare facilities and is a valuable reference.[3][4] A crucial directive under this rule is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down a drain or toilet.[3]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion and abuse.[1][2]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, including the Hazard Communication Standard, mandate proper labeling and communication of chemical hazards, as well as training for employees who handle such materials.[1]
In addition to federal regulations, state and local authorities may have their own, often more stringent, requirements for pharmaceutical waste disposal.[1][2] It is imperative for laboratories to be aware of and compliant with all applicable federal, state, and local regulations.
Chemical and Safety Profile of Sertraline
Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) and is the active ingredient in many antidepressant medications.[5] Understanding its chemical properties and hazards is essential for safe handling and disposal.
From a disposal perspective, a key characteristic of Sertraline is its environmental hazard. It is very toxic to aquatic life with long-lasting effects.[5][6] This underscores the importance of preventing its release into the environment through improper disposal. Studies have shown that Sertraline is stable under normal hydrolytic (acidic, basic, neutral) and thermal conditions but will degrade under oxidative and photolytic (exposure to light) conditions.[7]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of Sertraline, as with most pharmaceutical waste, is through a licensed and certified hazardous waste disposal contractor who will typically use incineration.[3][8][9] Laboratory personnel should not attempt to dispose of Sertraline through standard trash or sewer systems.
The following is a generalized workflow for the proper disposal of Sertraline in a laboratory setting:
-
Identification and Segregation:
-
Identify all waste containing Sertraline, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
-
Segregate Sertraline waste from other waste streams at the point of generation. It should be collected in a dedicated, properly labeled hazardous waste container.[1] Do not mix hazardous and non-hazardous waste.
-
-
Containerization and Labeling:
-
Use containers that are compatible with the chemical waste and meet regulatory standards.[1] The container must be in good condition and have a secure lid.
-
Label the container clearly with "Hazardous Waste" and the specific contents, including "Sertraline". The label should also include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department, who will arrange for collection by a certified hazardous waste contractor.
-
Experimental Protocols for Sertraline Degradation
While the preferred method of disposal is through a certified contractor, for research purposes or in specific, controlled circumstances, it may be necessary to understand the degradation pathways of Sertraline. The following experimental protocols are derived from scientific literature and are intended for informational purposes. These procedures are not a substitute for professional waste disposal and the resulting degraded material must still be disposed of as chemical waste.
Oxidative Degradation
This method utilizes hydrogen peroxide to induce the degradation of Sertraline.
Methodology:
-
Prepare a stock solution of Sertraline in methanol (e.g., 1 mg/mL).
-
In a suitable reaction vessel, create a final concentration of 100 µg/mL of Sertraline.
-
Add 1% (v/v) hydrogen peroxide to the solution to achieve a final concentration of 0.1% (v/v).[1]
-
The solution can be heated using a thermostatically controlled water bath to accelerate the degradation.[1] The kinetics of the reaction will be temperature-dependent.
-
Monitor the degradation over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Photolytic Degradation
This method uses ultraviolet (UV) light to break down the Sertraline molecule.
Methodology:
-
Prepare a solution of Sertraline in a suitable solvent, such as methanol or water.[1] For example, a 100 mg sample of Sertraline can be dissolved in a minimal amount of methanol and then diluted to 25 mL.[1]
-
Place the solution in a quartz reaction vessel or other UV-transparent container.
-
Expose the solution to a UV lamp. A common wavelength used in studies is 245 nm.[1] The distance from the lamp to the solution will affect the degradation rate.
-
Irradiate the solution for a specified period. Studies have shown degradation over 24 to 48 hours.[1]
-
Monitor the degradation of Sertraline using an analytical technique like HPLC.
It is important to note that both oxidative and photolytic degradation will result in the formation of various degradation products.[7] The toxicity and environmental impact of these byproducts may not be fully characterized. Therefore, even after degradation procedures, the resulting solution must be collected and disposed of as hazardous chemical waste.
Quantitative Data on Sertraline Degradation
The following table summarizes quantitative data from laboratory studies on the degradation of Sertraline.
| Degradation Method | Initial Concentration | Conditions | Half-life (t1/2) | Reference |
| Solar Irradiation (Surface Water) | 50 ng/L | Natural Sunlight | 34.7 hours | [7] |
| UV Lamp Irradiation (Surface Water) | 50 ng/L | Medium Pressure UV Lamp | 2.36 hours | [7] |
| Direct Photolysis (pH 9 solution) | 100 µM | Ace Photochemical Reactor | ~29 hours | [8] |
| Gamma Radiation | 1 mg/L | 60Co source | Almost complete degradation at 100 Gy | [10] |
| Gamma Radiation | 10 mg/L | 60Co source | Almost complete degradation at 200 Gy | [10] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Sertraline in a laboratory setting.
Workflow for the proper disposal of Sertraline waste in a laboratory.
References
- 1. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-p… [ouci.dntb.gov.ua]
- 4. Advanced oxidation process-mediated removal of pharmaceuticals from water: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. iris.unito.it [iris.unito.it]
- 8. employees.csbsju.edu [employees.csbsju.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Essential Safety and Operational Protocols for Handling SerBut
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This document provides essential safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of SerBut, a serine-conjugated butyrate prodrug developed for research purposes. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for handling new chemical entities where the full toxicological profile may be unknown. A conservative approach to safety is therefore strongly recommended.
Immediate Safety and Handling Protocols
When working with this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Preparing Solutions | Chemical splash goggles, disposable nitrile gloves (double-gloving recommended), lab coat, and respiratory protection (a certified N95 respirator or higher) if handling the powder outside of a certified chemical fume hood. |
| In Vitro / In Vivo Experiments | Chemical splash goggles, disposable nitrile gloves, and a lab coat. |
| General Laboratory Use | A lab coat, safety glasses with side shields, and disposable nitrile gloves are the minimum requirements. |
| Spill Cleanup | Chemical splash goggles or a full-face shield, disposable nitrile gloves (double-gloving recommended), a lab coat or chemical-resistant apron, and respiratory protection (a certified N95 respirator or higher). |
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form to avoid inhalation of any dust.[1][2]
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Follow the supplier's recommendations for storage temperature. MedchemExpress suggests that this compound powder can be stored at -20°C for up to 3 years.[3]
Disposal Plan: Chemically contaminated waste must be disposed of as hazardous waste. This includes this compound itself, any solutions containing the compound, and any materials that have come into contact with it.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions Containing this compound | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container. |
| Contaminated PPE (e.g., gloves, lab coats) | Place in a designated, sealed bag for hazardous waste disposal. Do not dispose of in regular trash. |
All hazardous waste must be handled and disposed of in accordance with federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
Experimental Protocols
While specific experimental protocols will vary, the principles of safe laboratory practice remain constant. When designing an experiment involving this compound, a thorough risk assessment should be conducted. This includes evaluating the potential hazards of all chemicals used in the protocol and implementing appropriate control measures.
Visualizing the PPE and Disposal Workflow
The following diagram illustrates the logical workflow for selecting and disposing of personal protective equipment when handling this compound.
Caption: Workflow for PPE selection and disposal when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
